molecular formula C12H14N2O3 B1608191 (2-Nitrophenyl)-piperidin-1-ylmethanone CAS No. 26163-44-0

(2-Nitrophenyl)-piperidin-1-ylmethanone

Cat. No.: B1608191
CAS No.: 26163-44-0
M. Wt: 234.25 g/mol
InChI Key: QFRDNSHELUDVAL-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)-piperidin-1-ylmethanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of compounds featuring a piperidine ring, a common structural motif found in numerous biologically active molecules and FDA-approved drugs . The integration of the nitroaromatic component with the piperidinyl methanone scaffold makes this compound a valuable intermediate for the synthesis of more complex molecules and a candidate for probing biological mechanisms. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. Research Applications and Value • Medicinal Chemistry & Drug Discovery: The structural architecture of (2-Nitrophenyl)-piperidin-1-ylmethanone renders it a versatile building block for designing novel pharmacologically active agents. The piperidine ring is a privileged structure in drug design, present in compounds with a wide spectrum of activities . The nitroaryl group can be readily reduced to an aniline, facilitating further functionalization and the development of compound libraries for high-throughput screening . Researchers can utilize this scaffold to explore structure-activity relationships (SAR) in the development of new therapeutic candidates. • Biochemical Probe Development: Small molecules featuring nitrophenyl and piperidine groups have been investigated for their potential to inhibit specific enzyme targets. For instance, structurally related Schiff base compounds have demonstrated inhibitory activity against human Cyclophilin D (CypD), a key regulator of mitochondrial function and a potential therapeutic target for conditions like ischemia-reperfusion injury and neurodegenerative diseases . This suggests potential research applications for (2-Nitrophenyl)-piperidin-1-ylmethanone and its derivatives in studying mitochondrial permeability and related cell death pathways. Handling and Storage For prolonged stability, this product should be stored sealed in a dry environment at room temperature. Researchers should consult the relevant Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-nitrophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-12(13-8-4-1-5-9-13)10-6-2-3-7-11(10)14(16)17/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRDNSHELUDVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366067
Record name (2-nitrophenyl)-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26163-44-0
Record name (2-nitrophenyl)-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of (2-Nitrophenyl)-piperidin-1-ylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (2-Nitrophenyl)-piperidin-1-ylmethanone

Introduction

(2-Nitrophenyl)-piperidin-1-ylmethanone is a small molecule featuring a piperidine ring connected to a 2-nitrophenyl group via an amide linkage. This structural motif is of significant interest in medicinal chemistry. The piperidine heterocycle is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids, valued for its conformational properties and ability to engage in key biological interactions[1]. The nitrophenyl group, particularly with ortho-substitution, introduces specific electronic and steric characteristics that can modulate a molecule's reactivity, binding affinity, and metabolic stability.

Understanding the fundamental physicochemical properties of this compound is a prerequisite for any application in drug discovery and development. These properties govern its solubility, permeability, formulation feasibility, and overall pharmacokinetic profile. This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of (2-Nitrophenyl)-piperidin-1-ylmethanone, outlines robust experimental protocols for their determination, and offers insights into its spectroscopic signature and synthesis.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any compound is to establish its precise molecular identity.

  • IUPAC Name: (2-Nitrophenyl)(piperidin-1-yl)methanone

  • Molecular Formula: C₁₂H₁₄N₂O₃

  • Molecular Weight: 234.25 g/mol

IdentifierValue
SMILES O=C(N1CCCCC1)C2=CC=CC=C2[O-]
InChI Key (Predicted) - Derived from structure

Core Physicochemical Profile: Predicted & Analog-Derived Data

Direct experimental data for (2-Nitrophenyl)-piperidin-1-ylmethanone is sparse in publicly accessible literature. Therefore, a reliable profile can be constructed by leveraging data from structurally analogous compounds and computational prediction models. This approach is standard practice in early-stage drug discovery to forecast a compound's behavior.

The table below summarizes key estimated properties, drawing comparisons from the closely related molecule (2-Chloro-4-nitrophenyl)(4-methyl-1-piperidinyl)methanone, which has published experimental data[2], and the fundamental piperidine heterocycle.

PropertyEstimated ValueRationale & Implication
Physical Form Solid (Crystalline or Powder)Based on the isomeric (4-Nitrophenyl)(piperidin-1-yl)methanone being a solid. The rigid aromatic ring and polar nitro and amide groups promote a stable crystal lattice.
Melting Point (°C) ~130 - 150Analogous compounds like (2-Chloro-4-nitrophenyl)(4-methyl-1-piperidinyl)methanone have a melting point of 139 °C[2]. This indicates strong intermolecular forces.
Boiling Point (°C) > 350High boiling point is expected due to the high molecular weight and polarity. The chloro-nitro analog boils at approximately 390 °C[2].
Water Solubility Low (< 0.5 g/L)The chloro-nitro analog exhibits very low water solubility (2.49e-4 g/L)[2]. The large, non-polar phenyl and piperidine rings dominate the molecule's character, despite the polar nitro and amide groups. This presents a potential challenge for aqueous formulations.
LogP (Octanol/Water) ~2.5 - 3.5The experimental LogP for the chloro-nitro analog is 3.02[2]. This moderate lipophilicity suggests the compound may have good membrane permeability but could also be susceptible to metabolic clearance.
pKa (Conjugate Acid) ~3.0 - 4.5The basicity of the piperidine nitrogen is significantly reduced by the electron-withdrawing effect of the adjacent carbonyl group (amide resonance). While piperidine itself has a conjugate acid pKa of ~11.2, the amide structure drastically lowers this. For comparison, the pKa of the basic apparent for (2-Chloro-4-nitrophenyl)(4-methyl-1-piperidinyl)methanone is 3.49[2]. This means the compound will be largely uncharged at physiological pH.
Topological Polar Surface Area (TPSA) ~92.2 ŲCalculated for the similar (4-amino-piperidin-1-yl)-(2-nitro-phenyl)-methanone hydrochloride[3]. A TPSA value in this range is generally associated with good cell permeability.

Synthesis Pathway

A standard and reliable method for the synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone is the Schotten-Baumann reaction, involving the acylation of piperidine with 2-nitrobenzoyl chloride.

G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product r1 Piperidine reagent Base (e.g., Triethylamine) Dichloromethane (DCM) Room Temperature p1 (2-Nitrophenyl)-piperidin-1-ylmethanone r2 2-Nitrobenzoyl Chloride reagent->p1 Acylation Reaction

Caption: Synthetic pathway for (2-Nitrophenyl)-piperidin-1-ylmethanone.

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, self-validating methodologies for determining the key physicochemical properties of the title compound.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the compound transitions from a solid to a liquid. A narrow melting range (<2 °C) is a primary indicator of high purity.

G start Start: Dry Sample prep Load a small amount of finely powdered compound into a capillary tube (1-2 mm height). start->prep place Place the capillary tube into the melting point apparatus. prep->place heat Heat rapidly to ~15-20°C below the expected melting point. place->heat slow Decrease heating rate to 1-2°C per minute. heat->slow observe Observe and record the temperature at which the first drop of liquid appears (T1). slow->observe observe2 Record the temperature at which the entire sample becomes liquid (T2). observe->observe2 end End: Melting Range (T1 - T2) observe2->end

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove any residual solvent.

  • Loading: Pack a small amount of the finely ground solid into a capillary tube, ensuring tight packing to a height of 1-2 mm.

  • Measurement: Place the tube in a calibrated melting point apparatus[4][5].

  • Heating: Heat rapidly to a temperature approximately 20°C below the estimated melting point.

  • Equilibration & Observation: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Recording: Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile (Equilibrium Shake-Flask Method)

This protocol determines the saturation solubility of the compound in various solvents, which is critical for formulation, purification, and analytical method development.

G start Start: Vials with excess compound add_solvent Add a known volume of the test solvent (e.g., 2 mL) to each vial. start->add_solvent equilibrate Seal vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium. add_solvent->equilibrate settle Allow vials to stand undisturbed for >2 hours for undissolved solid to settle. equilibrate->settle sample Carefully withdraw a supernatant aliquot. Filter through a 0.22 µm syringe filter to remove particulates. settle->sample analyze Quantify the compound concentration in the filtrate using a validated analytical method (e.g., HPLC-UV). sample->analyze end End: Calculate Solubility (mg/mL) analyze->end

Caption: Workflow for Quantitative Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of (2-Nitrophenyl)-piperidin-1-ylmethanone to several vials, ensuring that solid will remain undissolved[6].

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane) to each vial[6].

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours. The extended time is crucial to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the vials or allow them to stand undisturbed to allow undissolved solid to sediment.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is expressed as the measured concentration (e.g., in mg/mL or µg/mL).

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the chemical identity and structural integrity of the synthesized molecule.

TechniqueExpected Observations & Interpretation
¹H NMR Aromatic Region (δ 7.5-8.5 ppm): Four protons from the 2-nitrophenyl ring, exhibiting complex splitting patterns due to ortho, meta, and para coupling. The proton ortho to the nitro group will be the most downfield. Aliphatic Region (δ 1.5-4.0 ppm): Protons from the piperidine ring. The protons adjacent to the nitrogen (α-protons) will be the most deshielded within this region, appearing around δ 3.5-4.0 ppm. The remaining protons (β and γ) will appear further upfield.
¹³C NMR Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon is expected in this characteristic downfield region. Aromatic Carbons (δ ~120-150 ppm): Six distinct signals for the nitrophenyl ring carbons. The carbon bearing the nitro group will be highly deshielded. Aliphatic Carbons (δ ~20-50 ppm): Signals corresponding to the piperidine ring carbons. The carbons alpha to the nitrogen will be the most downfield in this group.
FT-IR (cm⁻¹) ~1640-1660: Strong C=O stretch from the tertiary amide. ~1520 and ~1340: Strong asymmetric and symmetric N-O stretches, respectively, characteristic of the nitro group[7]. ~2850-2950: C-H stretching from the aliphatic piperidine ring. ~3050-3100: Aromatic C-H stretching.
Mass Spec. (MS) Molecular Ion Peak [M]⁺: A prominent peak at m/z = 234.25, corresponding to the molecular weight of the compound. Key Fragments: Expect fragmentation patterns involving the loss of the nitro group (NO₂) or cleavage at the amide bond.

Conclusion

(2-Nitrophenyl)-piperidin-1-ylmethanone is a compound with physicochemical properties that suggest moderate lipophilicity and low aqueous solubility. Its basicity is significantly attenuated by the amide functionality, rendering it largely neutral at physiological pH. These characteristics—low solubility and moderate LogP—are common in drug candidates and necessitate careful consideration during formulation and preclinical development. The experimental and spectroscopic protocols detailed in this guide provide a robust framework for researchers to synthesize, purify, and thoroughly characterize this molecule, ensuring data integrity and enabling its confident application in further scientific investigation.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC.
  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.
  • Scribd. (n.d.). Organic Compounds: Physical Properties Lab.
  • Teachy.ai. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach.
  • Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds.
  • Preprints.org. (2022, September 18). (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).
  • U.S. Environmental Protection Agency (EPA). (n.d.). (2-Chloro-4-nitrophenyl)(4-methyl-1-piperidinyl)methanone.
  • PubChem. (n.d.). 2-Nitro-1-phenylethanone.
  • ChemSynthesis. (n.d.). piperidin-1-yl-thiophen-2-ylmethanone.
  • Sigma-Aldrich. (n.d.). (4-Nitrophenyl)(piperidin-1-yl)methanone.
  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides.
  • SciSpace. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies.
  • ECHEMI. (n.d.). (4-AMINO-PIPERIDIN-1-YL)-(2-NITRO-PHENYL)-METHANONE HYDROCHLORIDE.
  • ChemicalBook. (n.d.). 1-(4-bromo-2-nitrophenyl)piperidine synthesis.
  • BOC Sciences. (n.d.). Piperidines - Building Block.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

Sources

A Technical Guide to the Spectroscopic Characterization of (2-Nitrophenyl)-piperidin-1-ylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic signature of (2-Nitrophenyl)-piperidin-1-ylmethanone (C₁₂H₁₄N₂O₃). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a predictive and interpretive framework for identifying and characterizing this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By elucidating the causal relationships between the molecule's structure—specifically its 2-nitrophenyl group, tertiary amide linkage, and saturated piperidine ring—and its spectral output, this guide establishes a robust, self-validating methodology for its analysis. All theoretical predictions are grounded in established spectroscopic principles and supported by data from analogous structures documented in scientific literature.

Introduction and Molecular Framework

(2-Nitrophenyl)-piperidin-1-ylmethanone is a compound of interest due to its combination of a rigid, electron-deficient aromatic system and a flexible, saturated heterocyclic amine. The amide linkage serves as a crucial bridge, influencing the electronic and conformational properties of both moieties. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a multi-faceted analytical approach. Spectroscopic techniques provide the essential "fingerprint" for unambiguous identification.

This guide details the expected spectral data from ¹H NMR, ¹³C NMR, IR, and MS analyses. The rationale behind predicted chemical shifts, absorption frequencies, and fragmentation patterns is explained, providing a foundational basis for empirical data interpretation.

Molecular Structure

The structural features—an ortho-substituted nitroaromatic ring, a tertiary amide carbonyl, and a piperidine ring—are key to understanding its spectroscopic behavior.

molecule cluster_phenyl 2-Nitrophenyl Group cluster_piperidine Piperidine Ring C1 C C2 C C1->C2 C_carbonyl C=O C1->C_carbonyl C3 C C2->C3 NO2_group NO₂ C2->NO2_group C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N_pip N C_pip1 C N_pip->C_pip1 C_pip2 C C_pip1->C_pip2 C_pip3 C C_pip2->C_pip3 C_pip4 C C_pip3->C_pip4 C_pip5 C C_pip4->C_pip5 C_pip5->N_pip C_carbonyl->N_pip

Figure 1: Chemical structure of (2-Nitrophenyl)-piperidin-1-ylmethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Nitrophenyl)-piperidin-1-ylmethanone, both ¹H and ¹³C NMR provide distinct and complementary information.

Causality Behind Experimental Choices

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert and its protons are highly shielded, preventing spectral overlap with most organic compounds.[2] A spectrometer operating at a frequency of 400 MHz or higher is recommended to achieve sufficient resolution, particularly for the complex splitting patterns of the aromatic protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into two main regions: the aromatic region (downfield, ~7.0-8.0 ppm) and the aliphatic region (upfield, ~1.5-4.0 ppm).

  • Aromatic Protons: The four protons on the 2-nitrophenyl ring will exhibit a complex splitting pattern due to their proximity and mutual coupling. The strong electron-withdrawing effect of the nitro group and the anisotropic effect of the carbonyl group will deshield these protons, shifting them downfield. The proton ortho to the nitro group is expected to be the most deshielded.

  • Piperidine Protons: Due to the restricted rotation around the C-N amide bond, the piperidine protons adjacent to the nitrogen (α-protons) may appear as two distinct broad signals. The remaining protons (β- and γ-protons) will appear as a broad multiplet in the more upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
Aromatic H (ortho to NO₂) 7.8 - 8.0 d or dd ~8.0
Aromatic H's (meta/para to NO₂) 7.4 - 7.7 m -
Piperidine H (α to N, axial/eq) 3.3 - 3.8 (broad) m -

| Piperidine H (β, γ to N) | 1.5 - 1.8 (broad) | m | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 8 distinct signals, accounting for symmetry in the piperidine ring.

  • Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and will appear far downfield.

  • Aromatic Carbons: The carbon bearing the nitro group (C-NO₂) will be highly deshielded, while the carbon attached to the carbonyl group (C-C=O) will also be downfield. The remaining four aromatic carbons will appear in the typical aromatic region (120-140 ppm).

  • Piperidine Carbons: The carbons adjacent to the nitrogen (α-carbons) will be the most deshielded of the aliphatic signals, typically appearing around 40-50 ppm. The β- and γ-carbons will be found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide) 165 - 170
Aromatic C-NO₂ 145 - 150
Aromatic C-C=O 135 - 140
Aromatic C-H 124 - 132
Piperidine C (α to N) 42 - 48 (may show two signals)
Piperidine C (β to N) 25 - 28

| Piperidine C (γ to N) | 23 - 26 |

Recommended NMR Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific sample.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A spectral width of 220-240 ppm is appropriate.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of (2-Nitrophenyl)-piperidin-1-ylmethanone will be dominated by strong absorptions from the nitro and amide groups.

  • N-O Stretching (Nitro Group): The nitro group will produce two very strong and characteristic stretching bands. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[3]

  • C=O Stretching (Amide): A strong, sharp absorption band corresponding to the carbonyl stretch of the tertiary amide is a key diagnostic feature. Its position is influenced by the electronic effects of the attached groups.

  • C-H Stretching: Aliphatic C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

Table 3: Predicted Characteristic IR Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch 1520 - 1550 Strong
Nitro (NO₂) Symmetric Stretch 1340 - 1370 Strong
Amide (C=O) Stretch 1640 - 1670 Strong
Aromatic C-H Stretch 3050 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2950 Medium

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Weak |

Recommended IR Acquisition Protocol
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction and Fourier transformation to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization.

Predicted Molecular Ion and Fragmentation

Using a technique like Electron Ionization (EI), the molecule will be ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (234.25 g/mol ). This molecular ion will then undergo fragmentation. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula (C₁₂H₁₄N₂O₃).[1]

Key fragmentation pathways include:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the piperidine ring can cleave, leading to the formation of a 2-nitrophenylcarbonyl cation (m/z 150).

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often initiated by cleavage adjacent to the nitrogen atom.

  • Loss of Nitro Group: Fragmentation can involve the loss of NO₂ (46 Da) or NO (30 Da).

fragmentation M Molecular Ion (M⁺˙) m/z = 234 F1 [C₇H₄NO₃]⁺ m/z = 150 M->F1 α-cleavage F2 [C₅H₁₀N]⁺ m/z = 84 M->F2 α-cleavage F3 [C₇H₄O]⁺˙ m/z = 104 F1->F3 - NO₂ workflow cluster_data Data Acquisition cluster_interp Data Interpretation IR IR Spectroscopy IR_info Identify Functional Groups (C=O, NO₂, C-N) IR->IR_info NMR NMR Spectroscopy (¹H, ¹³C) NMR_info Determine C-H Framework (Connectivity, Environment) NMR->NMR_info MS Mass Spectrometry (LRMS, HRMS) MS_info Determine Molecular Weight & Elemental Formula (Fragmentation Pattern) MS->MS_info Conclusion Confirmed Structure of (2-Nitrophenyl)-piperidin-1-ylmethanone IR_info->Conclusion NMR_info->Conclusion MS_info->Conclusion

Sources

In silico prediction of (2-Nitrophenyl)-piperidin-1-ylmethanone bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Multidimensional Bioactivity & Toxicity Prediction Framework[1]

Executive Summary

(2-Nitrophenyl)-piperidin-1-ylmethanone (CAS: 1158501-49-5 / Analogous to 20857-92-5) represents a chemical paradox common in early-stage drug discovery. Structurally, it fuses a "privileged" piperidine scaffold—found in FDA-approved analgesics and antipsychotics—with a nitro-aromatic moiety, a functional group often flagged as a structural alert for toxicity.

This technical guide provides a rigorous in silico workflow to deconvolute the bioactivity of this molecule. rather than relying on generic screening, we utilize a target-class specific approach, hypothesizing activity against Fatty Acid Amide Hydrolase (FAAH) and TRP Ion Channels based on scaffold similarity, while simultaneously deploying toxicity filters to assess mutagenic risk.

Part 1: Molecular Scaffold Analysis & Physicochemical Profiling[1]

Before initiating target prediction, the molecule must be characterized to ensure it meets drug-likeness criteria (Lipinski/Veber rules). The 2-nitro group introduces specific electrostatic properties that influence binding affinity and metabolic stability.

Molecule Identity:

  • IUPAC Name: (2-nitrophenyl)-piperidin-1-ylmethanone

  • SMILES: O=C(N1CCCCC1)c2ccccc2[O-]

  • Molecular Weight: ~234.25 Da

  • Key Features: Amide linker (stable), Piperidine ring (hydrophobic/basic center potential), Nitro group (electron-withdrawing, H-bond acceptor).

Table 1: Predicted Physicochemical Parameters (SwissADME / RDKit)
ParameterValue (Approx)Interpretation
LogP (Lipophilicity) 1.8 – 2.2Optimal for membrane permeability; likely CNS penetrant.
TPSA (Topological Polar Surface Area) ~60-70 ŲWell within the limit (<140 Ų) for oral bioavailability; borderline for BBB penetration.
H-Bond Donors 0Increases lipophilicity and permeability.
H-Bond Acceptors 4Nitro group oxygens and amide carbonyl serve as key anchor points.
Rotatable Bonds 2High conformational rigidity, reducing entropic penalty upon binding.
Bioavailability Score 0.55High probability of being orally active.
Part 2: Target Prediction & Polypharmacology (The "Fishing" Protocol)[1]

Blind docking is inefficient. We utilize a Similarity Ensemble Approach (SEA) to map the piperidine-amide scaffold against ChEMBL and PubChem databases.

Hypothesis Generation: The piperidine amide motif is structurally homologous to known inhibitors of the Endocannabinoid system (specifically FAAH) and TRP channel modulators.

  • Primary Target Class: Serine Hydrolases (e.g., FAAH).

  • Secondary Target Class: Ion Channels (TRPV1, TRPM8).

Workflow Diagram: The In Silico Triage Pipeline

The following diagram outlines the decision tree for processing this molecule from 2D structure to validated hit.

InSilicoPipeline cluster_Docking Structural Validation Input Input SMILES (2-Nitrophenyl)-piperidin-1-ylmethanone Prep Ligand Preparation (Desalt, Tautomers, pH 7.4) Input->Prep TargetPred Target Fishing (SwissTargetPrediction / SEA) Prep->TargetPred Tox Toxicity Alert (Nitro Group Analysis) Prep->Tox Docking Molecular Docking (AutoDock Vina / Glide) TargetPred->Docking Top 5 Targets MMGBSA Binding Free Energy (ΔG calculation) Docking->MMGBSA Output Prioritized Bioactivity Profile MMGBSA->Output Tox->Output Risk Flag

Caption: Workflow for deconvoluting bioactivity, separating efficacy prediction (Green/Yellow) from toxicity risk assessment (Red).

Part 3: Molecular Docking Protocol (Case Study: FAAH Inhibition)

Given the structural similarity to known piperidine-urea and piperidine-amide FAAH inhibitors (e.g., PF-3845 analogs), we select Fatty Acid Amide Hydrolase (FAAH) as the primary validation target.

1. Protein Preparation
  • Source: RCSB Protein Data Bank.

  • PDB ID: 3K84 (FAAH co-crystallized with a piperidine-based inhibitor).

  • Protocol:

    • Remove water molecules >5Å from the active site.

    • Model missing loops using Modeller or Prime.

    • Critical Step: Protonate the catalytic triad (Ser241-Ser217-Lys142) at pH 7.4. The Ser241 nucleophile is critical for amide hydrolysis.

2. Ligand Preparation

The 2-nitro group induces a specific dipole.

  • Conformer Generation: Use the OPLS3e or MMFF94 force field to generate low-energy conformers.

  • Chirality: The piperidine ring is achiral, but the amide bond has restricted rotation. Ensure the transoid conformation is sampled.

3. Docking Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand in 3K84.

  • Box Size: 20Å x 20Å x 20Å (sufficient to cover the acyl-chain binding pocket and the cytosolic port).

4. Execution (AutoDock Vina / Glide SP)
  • Exhaustiveness: Set to 32 (High) to ensure the piperidine ring finds the hydrophobic "acyl chain" pocket.

  • Interaction Filter: Require H-bond formation between the amide carbonyl of the ligand and the oxyanion hole (Ile238/Gly239/Gly240) or the catalytic Ser241.

5. Expected Binding Mode (Mechanism of Action)

The diagram below illustrates the hypothesized interaction map within the FAAH active site.

BindingMode cluster_Pocket FAAH Active Site Ligand Ligand: (2-Nitrophenyl)-piperidin-1-ylmethanone Ser241 Ser241 (Nucleophile) Ligand->Ser241 Steric Clash / Covalent Potential? OxyHole Oxyanion Hole (Ile238, Gly239) Ligand->OxyHole H-Bond (Carbonyl) Hydrophobic Hydrophobic Channel (Acyl Chain Pocket) Ligand->Hydrophobic Van der Waals (Piperidine Ring) Met336 Met436/Ile491 (Gatekeeper) Ligand->Met336 Pi-Stacking (Nitrophenyl)

Caption: Hypothesized binding interactions. The piperidine occupies the hydrophobic channel, while the amide carbonyl anchors the molecule.

Part 4: Toxicity & ADMET Profiling (The "Nitro" Alert)[1]

The presence of the Nitro group (


)  is the primary liability for this molecule. In silico toxicity prediction is mandatory before synthesis or biological testing.
1. Mutagenicity (Ames Test Prediction)

Nitroaromatics are often flagged as Ames positive because metabolic reduction (by nitroreductases) yields hydroxylamines, which can form DNA adducts.

  • Tool: ProTox-II or DEREK Nexus.

  • Alert: "Nitro aromatic" structural alert.

  • Mitigation Strategy: If the prediction is positive (Probability > 0.7), consider assessing the "safe" replacement of

    
     with 
    
    
    
    (Trifluoromethyl) or
    
    
    (Nitrile), which retain electron-withdrawing character without the redox liability.
2. Metabolic Stability
  • Phase I Metabolism: The piperidine ring is susceptible to oxidation (hydroxylation) at the C3 or C4 position by CYP2D6.

  • Nitro Reduction: Intestinal flora can reduce the nitro group to an amine (

    
    ), drastically changing the pharmacophore and potentially creating a reactive metabolite.
    
Part 5: References
  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Link

  • Mileni, K. E., et al. (2010). Structure-guided discovery of a covalent intestinal fatty acid amide hydrolase inhibitor. Proceedings of the National Academy of Sciences, 107(25), 11102-11107. (Source for FAAH PDB 3K84). Link

  • Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206. (Foundational paper for SEA/Target Fishing). Link

  • Banerjee, P., et al. (2018). ProTox-II: a web server for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Introduction: The (Phenyl)-piperidin-1-ylmethanone Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted (Phenyl)-piperidin-1-ylmethanone Compounds in Drug Discovery

The (phenyl)-piperidin-1-ylmethanone, often referred to as the benzoylpiperidine fragment, represents a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of bioactive molecules makes it a "privileged structure"—a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity.[1] This versatility stems from its unique combination of a rigid piperidine ring, which can adopt specific conformations like a chair or boat form, and a flexible benzoyl group.[2] This arrangement allows for precise three-dimensional positioning of substituents to optimize interactions with target proteins.

The metabolic stability of the benzoylpiperidine fragment further enhances its utility in drug design.[1] It is also considered a potential bioisostere of the piperazine ring, providing a valuable alternative for chemists to modulate physicochemical properties like basicity and lipophilicity while potentially maintaining or improving biological activity.[1] Consequently, this scaffold is integral to numerous therapeutic agents, including anticancer, antipsychotic, neuroprotective, and antimicrobial drugs.[1][3] This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted (phenyl)-piperidin-1-ylmethanone compounds, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis Strategies for Benzoylpiperidine Analogs

The construction of diverse libraries of benzoylpiperidine derivatives is crucial for exploring their therapeutic potential. Synthetic strategies generally focus on either building the molecule from a pre-formed, commercially available benzoylpiperidine core or, less commonly, constructing the piperidine ring itself.

Dominant Synthetic Pathway: Modification of Pre-formed Cores

The most common and efficient approach involves using commercially available substituted benzoylpiperidines as starting materials.[1] These precursors, typically available as free amines or hydrochloride salts, are modified through reactions targeting the piperidine nitrogen. This modular approach allows for the rapid generation of analogs with diverse functionalities.

The primary reactions employed are:

  • N-Alkylation: Reaction with various alkyl halides or tosylates to introduce different substituents on the piperidine nitrogen.[1]

  • Amidic Condensation: Coupling with carboxylic acids to form an amide linkage.[1]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

The following diagram illustrates this common synthetic workflow.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Final Product Precursor Substituted (Phenyl)-piperidin-4-ylmethanone (Commercial Precursor) Alkylation N-Alkylation (e.g., with R-X) Precursor->Alkylation Base, Solvent Amidation Amidic Condensation (e.g., with R-COOH) Precursor->Amidation Coupling Agent ReductiveAmination Reductive Amination (e.g., with R-CHO) Precursor->ReductiveAmination Reducing Agent FinalProduct Target N-Substituted Benzoylpiperidine Derivative Alkylation->FinalProduct Amidation->FinalProduct ReductiveAmination->FinalProduct

Caption: Common synthetic workflow for N-substituted benzoylpiperidines.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a standard method for synthesizing N-substituted benzoylpiperidine derivatives, a foundational technique in the development of these compounds.

Objective: To introduce an alkyl substituent onto the nitrogen of a (4-fluorophenyl)(piperidin-4-yl)methanone core.

Materials:

  • (4-fluorophenyl)(piperidin-4-yl)methanone hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of (4-fluorophenyl)(piperidin-4-yl)methanone hydrochloride (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq).

  • Addition of Electrophile: Add the desired alkyl halide (1.1 eq) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 60-80 °C for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, filter the solid K₂CO₃ and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[4]

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The benzoylpiperidine scaffold is a key component in drugs targeting a wide range of diseases. The substitution patterns on both the phenyl and piperidine rings play a critical role in determining the compound's potency and selectivity for its biological target.[5][6]

Central Nervous System (CNS) Agents

The benzoylpiperidine motif is particularly prominent in ligands for serotoninergic (5-HT), dopaminergic (D2), and opioid receptors, making it vital for treating neuropsychiatric and neurodegenerative disorders.[1]

  • Serotonin (5-HT2A) and Dopamine (D2) Receptor Ligands: The 4-(p-fluorobenzoyl)piperidine fragment is a crucial pharmacophore for 5-HT2A receptor antagonists.[1] This specific substitution is believed to anchor or orient the ligand within the receptor binding site.[1] SAR studies have shown that modifying the N-substituent of the piperidine ring is a key strategy for modulating affinity and selectivity. For instance, linking the nitrogen to a tetrahydro-quinazolinone moiety resulted in potent dual ligands for both 5-HT2A and D2 receptors.[1]

  • μ Opioid Receptor (MOR) Agonists: In the search for safer and more effective analgesics, novel benzoylpiperidine analogs have been developed as potent and highly selective MOR agonists.[5] Structure-activity relationship studies revealed that both the linker between the piperidine and phenyl rings and the substitution pattern on the phenyl ring are pivotal for binding affinity and selectivity.[5]

Compound ClassPhenyl Ring SubstitutionPiperidine N-SubstituentKey ActivityReference
5-HT2A/D2 Ligands 4-Fluoro-(CH₂)n-HeterocycleDual 5-HT2A/D2 antagonism[1]
MOR Agonists 3-HydroxyVaried Alkyl/Aryl linkersPotent, selective MOR agonism[5]
MCH R1 Antagonists VariedPhenylamide groupsNanomolar MCH R1 antagonism[6]

Table 1: Summary of SAR for selected CNS-active benzoylpiperidine compounds.

Anticancer Agents

Piperidine derivatives have demonstrated significant potential as anticancer agents, acting on various targets to inhibit tumor growth and proliferation.[3][7]

  • Monoacylglycerol Lipase (MAGL) Inhibitors: MAGL is overexpressed in many aggressive cancers and is a key therapeutic target.[8] Phenyl(piperazin-1-yl)methanone derivatives, a closely related scaffold, were identified as reversible MAGL inhibitors.[8][9][10] Subsequent optimization led to benzoylpiperidine analogs with potent MAGL inhibitory activity. For example, a derivative with a para-isopropyl group on the benzoyl moiety and a para-fluoro substitution on a phenolic group attached to the piperidine nitrogen showed an IC₅₀ of 80 nM and significantly inhibited cancer cell growth.[1]

  • Tankyrase (TNKS) Inhibitors: Benzoylpiperidine-based compounds have also been developed as highly potent and selective inhibitors of Tankyrase (TNKS), an enzyme in the PARP family implicated in cancer.[1]

The discovery workflow for such inhibitors often follows a computationally-driven path.

G VS Virtual Screening (e.g., Docking) HitID Hit Identification VS->HitID Select top candidates Synthesis Synthesis of Analogs HitID->Synthesis Design initial library BioAssay Biological Assay (e.g., MAGL Inhibition) Synthesis->BioAssay SAR SAR Analysis BioAssay->SAR IC50 data SAR->Synthesis Iterative design LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for discovery of enzyme inhibitors.

Other Therapeutic Areas

The versatility of the (phenyl)-piperidin-1-ylmethanone core extends to numerous other pharmacological applications.

  • Orexin Receptor 2 (OX2R) Agonists: Substituted piperidine compounds have been developed as potent agonists for the orexin type 2 receptor, with potential applications in treating narcolepsy and other sleep disorders.[11]

  • Antimicrobial and Antifungal Agents: The piperidine core is found in compounds with significant activity against various bacterial and fungal strains.[12][13]

  • Dipeptidyl Peptidase IV (DPP4) Inhibitors: Piperidinone- and piperidine-constrained phenethylamines have been identified as novel, potent, and selective inhibitors of DPP4, a key target for the treatment of type 2 diabetes.[14]

Part 3: Conclusion and Future Perspectives

The substituted (phenyl)-piperidin-1-ylmethanone scaffold has firmly established itself as a privileged structure in drug discovery. Its synthetic tractability, favorable physicochemical properties, and ability to interact with a diverse range of biological targets ensure its continued relevance. Future research will likely focus on exploring novel substitution patterns to enhance selectivity and reduce off-target effects, applying new synthetic methodologies for more complex analogs, and expanding the application of this versatile core to new and challenging therapeutic targets. The integration of computational methods, such as virtual screening and molecular dynamics, with traditional medicinal chemistry will undoubtedly accelerate the discovery of next-generation therapeutics built upon this remarkable chemical foundation.[9][10]

References

  • Substituted piperidine compounds and their use. (n.d.). Google Patents.
  • Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl} - 1-piperazinyl)methanone derivatives as suitable therapeutic agents. (n.d.). SciELO.
  • A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling. (n.d.). Slideshare.
  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advances in Journal of Chemistry A.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). ResearchGate.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI.
  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (2019). PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (2019). PubMed.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PubMed Central.
  • Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. (2006). PubMed.
  • piperidone analogs: synthesis and their diverse biological applications. (n.d.). ResearchGate.
  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013). International Journal of Scientific & Engineering Research.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules.
  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). PubMed.
  • Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org.

Sources

The Ortho-Nitro Effect: Mechanistic & Synthetic Roles in (2-Nitrophenyl)-piperidin-1-ylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Nitrophenyl)-piperidin-1-ylmethanone (CAS 14618-26-9), often referred to as 1-(2-nitrobenzoyl)piperidine , represents more than a simple amide; it is a textbook case study in the "Ortho Effect" —the interplay between steric hindrance and electronic activation.

For researchers in medicinal chemistry, this molecule serves two critical functions:

  • Conformational Locking: The ortho-nitro group forces the amide bond out of planarity with the benzene ring, creating a distinct 3D vector essential for binding in sterically demanding pockets (e.g., TRP channels, Kinases).

  • Latent Heterocycle Precursor: The nitro group acts as a "masked" nucleophile. Upon reduction, it triggers a cascade cyclization to form quinazolinones , a privileged scaffold in oncology and antimicrobial research.

This guide explores the structural dynamics, synthetic protocols, and metabolic liabilities of this core scaffold.

Structural & Electronic Dynamics: The "Ortho-Effect"

The defining feature of this molecule is the steric clash between the bulky nitro group (


) at the C2 position and the carbonyl oxygen of the amide. Unlike para-nitrobenzamides, which can adopt a planar conformation to maximize 

-conjugation, the ortho-isomer is forced into a twisted geometry.
Steric Desolvation and Binding

The "twist" (torsion angle


) prevents the piperidine ring from rotating freely. In drug design, this pre-organized conformation  reduces the entropic penalty of binding to a protein target. The molecule does not need to "pay" the energy cost to adopt the bioactive conformation because the nitro group has already locked it.
Electronic Activation

The nitro group is a potent electron-withdrawing group (EWG) via both induction (


) and resonance (

).
  • Inductive Effect: Increases the electrophilicity of the carbonyl carbon, making the amide bond slightly more susceptible to hydrolysis than unsubstituted benzamides.

  • Dipole Moment: The orthogonal orientation of the nitro dipole relative to the amide creates a unique electrostatic signature, often exploited in specific sub-pockets of G-protein-coupled receptors (GPCRs).

Visualization: Steric & Electronic Vectors

The following diagram illustrates the steric clash driving the non-planar conformation.

OrthoEffect cluster_conformation Resulting Geometry Benzene Benzene Ring (Planar Core) Nitro Ortho-Nitro Group (Steric Bulk) Benzene->Nitro C2 Attachment Carbonyl Amide Carbonyl (C=O) Benzene->Carbonyl C1 Attachment Nitro->Carbonyl STERIC CLASH (Forces Twist) Twist Non-Planar Torsion Angle > 40° Nitro->Twist Piperidine Piperidine Ring (Chair Conformation) Carbonyl->Piperidine Amide Bond Carbonyl->Twist

Figure 1: Mechanistic driver of the non-planar conformation in (2-Nitrophenyl)-piperidin-1-ylmethanone.

Synthetic Protocols

The synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone is straightforward, but its value lies in its transformation into fused heterocycles.

Protocol A: Core Scaffold Synthesis

This reaction utilizes the high reactivity of 2-nitrobenzoyl chloride, activated by the electron-withdrawing nitro group.

Reagents: 2-Nitrobenzoyl chloride, Piperidine, Triethylamine (TEA) or NaOH, Dichloromethane (DCM). Yield: >95% (Quantitative)

  • Preparation: Dissolve 1.0 eq of piperidine and 1.2 eq of TEA in dry DCM at 0°C.

  • Addition: Dropwise add a solution of 1.0 eq 2-nitrobenzoyl chloride in DCM. The reaction is highly exothermic due to the EWG activation.

  • Workup: Stir at RT for 2 hours. Wash with 1N HCl (to remove excess amine) and saturated NaHCO3. Dry over MgSO4 and concentrate.

  • Purification: Recrystallization from Ethanol/Water (if solid) or flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Cyclization (The "Masked" Utility)

This is the primary utility of the scaffold in complex molecule synthesis. The nitro group is reduced to an amine, which immediately attacks the amide carbonyl (intramolecular nucleophilic acyl substitution) to form quinazolinone derivatives.

Workflow:

  • Reduction: Fe/HCl, Zn/Acetic Acid, or SnCl2 is used to reduce

    
    .
    
  • Cyclization: In the presence of an aldehyde (for dihydroquinazolines) or simple heating (for quinazolinones), the amine cyclizes.

ReductiveCyclization Start (2-Nitrophenyl)-piperidin-1-ylmethanone (Precursor) Step1 Nitro Reduction (Fe/HCl or H2/Pd-C) Start->Step1 Activation Intermediate [2-Aminophenyl-amide Intermediate] (Transient Nucleophile) Step1->Intermediate -NO2 to -NH2 Step2 Intramolecular Cyclization (Condensation) Intermediate->Step2 Nucleophilic Attack Product Quinazolinone Derivative (Fused Heterocycle) Step2->Product -H2O

Figure 2: The "Nitro-Mask" strategy for synthesizing quinazolinone pharmacophores.

Metabolic Fate & Toxicity (ADME)

In a biological context, the nitro group is a metabolic "soft spot." Researchers must be aware of the Nitroreductase Pathway .

The Reduction Liability

Under hypoxic conditions (e.g., solid tumors) or via gut microbiota, the nitro group is reduced.

  • Phase I Metabolism:

    
    .
    
  • Toxicity Risk: The hydroxylamine intermediate is highly reactive and can form DNA adducts (genotoxicity).

  • Prodrug Opportunity: This same pathway is used in Bioreductive Prodrugs (e.g., converting a non-toxic nitro-compound into a toxic amine specifically inside hypoxic tumor cells).

Quantitative Property Summary
PropertyValueImplication
Hammett Constant (

)
+1.24 (approx)Strong electron withdrawal; deactivates ring, activates carbonyl.
Torsion Angle ~45-60°Non-planar; prevents intercalation but aids specific pocket binding.
LogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
Metabolic Stability Low (Nitro)Prone to reduction by cytosolic nitroreductases (Type I/II).

References

  • Synthesis of Quinazolinones via Reductive Cyclization Title: Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates Source: Journal of Organic Chemistry (2012) URL:[Link]

  • Mechanisms of Nitroreduction Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: Current Drug Metabolism (2014) URL:[Link]

  • Conformational Analysis of Piperidine Amides Title: Crystal structure and conformation of a pair of piperidine derivatives Source: Acta Crystallographica (2011) URL:[Link]

  • Standard Amide Synthesis Protocols Title: Benzoyl piperidine - Organic Syntheses Procedure Source: Organic Syntheses, Coll. Vol. 1, p.108 (1941) URL:[Link]

Methodological & Application

Application Note: Strategic Utilization of (2-Nitrophenyl)-piperidin-1-ylmethanone in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Profile

(2-Nitrophenyl)-piperidin-1-ylmethanone (CAS: 14618-28-1), hereby referred to as NPP-1 , represents a "privileged scaffold" in fragment-based drug discovery (FBDD). While the nitro group is often flagged as a structural alert in final drug candidates due to metabolic liability, NPP-1 serves as a critical linchpin intermediate .

Its value lies in its bifunctionality:

  • The Piperidine Amide Motif: A validated pharmacophore for GPCRs (Dopamine, 5-HT) and ion channels (TRPV1, TRPA1).

  • The Ortho-Nitro Handle: A "masked" nucleophile. Upon reduction to the aniline, it enables rapid cyclization into quinazolinones and benzodiazepines —core structures found in kinase inhibitors and anxiolytics.

Physicochemical Profile (Calculated)
PropertyValueInterpretation
Molecular Weight 234.25 DaIdeal for Fragment-Based Discovery (Rule of 3 compliant)
cLogP ~1.8 - 2.1Good lipophilicity for membrane permeability
H-Bond Donors 0Excellent CNS penetration potential
H-Bond Acceptors 4Amide carbonyl + Nitro group interactions
TPSA ~66 ŲWell within oral bioavailability limits (<140 Ų)
Rotatable Bonds 2Low entropic penalty upon binding

Synthetic Protocols

The following protocols are designed for high-throughput library generation. They prioritize yield, purity, and the removal of genotoxic impurities.

Protocol A: Gram-Scale Synthesis of NPP-1 (The Scaffold)

Objective: Robust formation of the amide bond without racemization or side reactions.

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-nitrobenzoyl chloride dissolved in anhydrous DCM (0.5 M concentration) under N₂ atmosphere. Cool to 0°C.

  • Addition: Mix piperidine and Et₃N in a separate vessel. Add this mixture dropwise to the acid chloride solution over 30 minutes. Rationale: Slow addition at low temperature prevents exotherms that could degrade the nitro group or cause double-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50:50 Hexane/EtOAc).

  • Workup (Critical for Purity):

    • Wash organic phase with 1M HCl (removes unreacted piperidine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOH/Hexane if solid, or flash chromatography (0-40% EtOAc in Hexanes).

Protocol B: Activation (Nitro Reduction)

Objective: Converting NPP-1 to (2-Aminophenyl)-piperidin-1-ylmethanone (The "Warhead" Precursor).

Reagents:

  • NPP-1[2]

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • EtOH/Water (4:1)

Methodology:

  • Suspend NPP-1 in EtOH/Water. Add Fe powder and NH₄Cl.

  • Reflux at 80°C for 2 hours. Rationale: Fe/NH₄Cl is chemoselective; it reduces the nitro group without touching the amide bond or aromatic ring, unlike catalytic hydrogenation which might reduce the phenyl ring under high pressure.

  • Filter hot through Celite (removes iron oxides). Concentrate filtrate.

  • Yield: Typically >90%. This amine is the divergence point for library synthesis.

Application Note: Divergent Library Generation

The primary utility of NPP-1 is not as a final drug, but as a precursor to Quinazolinone libraries (Kinase/GPCR targets).

Workflow:

  • Start: NPP-1 (Nitro-scaffold).

  • Step 1: Reduce to Aniline (Protocol B).

  • Step 2: React Aniline with aldehydes (oxidative cyclization) or isocyanates.

Visualization: The NPP-1 Divergent Pathway

NPP_Pathway cluster_legend Reaction Logic NPP1 (2-Nitrophenyl)- piperidin-1-ylmethanone (NPP-1 Scaffold) Amine (2-Aminophenyl)- piperidin-1-ylmethanone (Activated Core) NPP1->Amine Fe/NH4Cl Reduction Quin Quinazolinone Derivatives (Kinase Inhibitors) Amine->Quin + Aldehyde Oxidative Cyclization Urea Piperidine-Ureas (sEH Inhibitors) Amine->Urea + Isocyanate BisAmide Bis-Amides (HDAC Inhibitors) Amine->BisAmide + Acid Chloride Info The ortho-amino group (from NPP-1) provides an intramolecular nucleophile for ring closure.

Caption: Divergent synthesis strategy transforming the NPP-1 scaffold into three distinct pharmacological classes via the 2-amino intermediate.

Biological Evaluation & Screening Protocols

Target Class 1: TRP Channel Modulation (TRPV1/TRPA1)

Piperidine amides are structural mimics of Capsaicin (TRPV1 agonist) and antagonist scaffolds.

Assay Protocol (Calcium Flux):

  • Cell Line: HEK293 stably expressing hTRPV1.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add NPP-1 derivatives (0.1 nM – 10 µM).

  • Stimulation:

    • Agonist Mode: Measure Ca²⁺ influx directly.

    • Antagonist Mode: Pre-incubate compound for 10 mins, then challenge with Capsaicin (100 nM).

  • Readout: FLIPR (Fluorometric Imaging Plate Reader).

    • Success Metric: IC₅₀ < 1 µM for antagonists.

Target Class 2: Hedgehog Signaling (Smoothened Receptor)

Benzamide derivatives are known inhibitors of the Smoothened (Smo) receptor, critical in basal cell carcinoma.

Assay Protocol (Gli-Luciferase Reporter):

  • Transfection: NIH3T3 cells transfected with Gli-dependent firefly luciferase reporter.

  • Treatment: Treat cells with SAG (Smo agonist) + NPP-1 derivative.

  • Incubation: 24-48 hours.

  • Lysis/Detection: Add luciferin substrate. Luminescence is inversely proportional to Smo inhibition.

ADMET Consideration: The Nitro-Reductase Liability

Critical Warning: The nitro group in NPP-1 can be reduced by liver nitro-reductases, leading to reactive hydroxylamines (genotoxicity risk).

  • Screening: Incubate NPP-1 with human liver microsomes (HLM) under anaerobic conditions. Monitor for amine formation via LC-MS/MS.

  • Mitigation: If the nitro group is essential for binding (rare), replace with isosteric groups like -CF₃ or -CN. If it is a synthetic handle, ensure 100% conversion to the amine/quinazolinone before biological testing.

Mechanism of Action (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using NPP-1 against a generic GPCR target (e.g., Dopamine D3 or TRPV1).

SAR_Logic Core NPP-1 Scaffold Piperidine Piperidine Ring: Cationic Interaction (Asp residue) Hydrophobic Pocket Fit Core->Piperidine Amide Amide Linker: H-Bond Acceptor (C=O) Rigid Spacer Core->Amide Phenyl Phenyl Ring: Pi-Pi Stacking (Aromatic residues) Core->Phenyl Nitro 2-Nitro Group: Electrostatic repulsion? Metabolic Hotspot (MUST MODIFY) Core->Nitro Mod1 Optimization: Replace with Piperazine for solubility Piperidine->Mod1 Mod2 Optimization: Reduce to Amine to form H-Bond Donor Nitro->Mod2

Caption: Pharmacophore mapping of NPP-1. The piperidine and amide form the binding core, while the nitro group is the primary site for optimization.

References

  • Anti-Tuberculosis Drug Discovery: Title: The crystal and molecular structure of methanone.[3] Source: National Institutes of Health (PMC). Relevance: Describes the synthesis of benzamide derivatives as precursors to benzothiazinones. URL:[Link]

  • Hedgehog Signaling Inhibition: Title: Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Source: Molecules (via PMC). Relevance: Validates the 2-nitrobenzamide scaffold (reduced to amine) as a Smoothened receptor inhibitor. URL:[Link]

  • Piperidine Scaffold Review: Title: Piperidine-containing drugs and recently studied analogs - biological activity.[4][5] Source: European Journal of Medicinal Chemistry.[5] Relevance: Comprehensive review of piperidine's role in marketed drugs and ADME properties.[5] URL:[Link]

  • MAGL Inhibition: Title: Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[6] Relevance: Demonstrates the utility of the benzoyl-piperidine/piperazine core in enzyme inhibition. URL:[Link]

Sources

Technical Application Note: In Vitro Profiling of (2-Nitrophenyl)-piperidin-1-ylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical roadmap for developing in vitro assays to profile (2-Nitrophenyl)-piperidin-1-ylmethanone (also known as 1-(2-Nitrobenzoyl)piperidine).

Given the structural motif—a piperidine amide linked to a nitro-aryl group—this compound represents a "privileged scaffold" frequently associated with TRP channel modulation (e.g., TRPM8, TRPV1) , CNS active agents (GPCR ligands) , and serine hydrolase inhibitors . Consequently, this guide prioritizes a functional calcium flux assay as the primary screening tool, supported by essential physicochemical and safety profiling.

Abstract & Scientific Rationale

(2-Nitrophenyl)-piperidin-1-ylmethanone features a lipophilic piperidine ring coupled to an electron-deficient 2-nitrobenzoyl moiety. This structure mimics the pharmacophore of various Transient Receptor Potential (TRP) channel modulators and G-Protein Coupled Receptor (GPCR) ligands.

Developing a robust assay for this compound requires addressing three specific challenges:

  • Solubility: The nitro-aromatic core increases lipophilicity (cLogP ~2.5–3.0), necessitating precise DMSO management to prevent precipitation in aqueous buffers.

  • Steric Hindrance: The ortho-nitro group restricts amide bond rotation, potentially creating distinct atropisomers that influence binding kinetics.

  • Interference: Nitro groups can occasionally quench fluorescence or undergo redox cycling; assay readouts must be selected to minimize these artifacts.

This guide details a High-Content Screening (HCS) Cascade designed to validate biological activity while filtering out false positives.

Experimental Workflow Strategy

The following logic flow ensures that resources are focused only on valid, tractable hits.

AssayCascade Start Compound (2-Nitrophenyl)-piperidin-1-ylmethanone QC Step 1: QC & Solubility (Nephelometry/LC-MS) Start->QC Func Step 2: Functional Assay (Calcium Flux / FLIPR) QC->Func Soluble > 10 µM Drop Discard/ Reformulate QC->Drop Precipitation Tox Step 3: Counter-Screen (ATP Cytotoxicity) Func->Tox EC50 < 10 µM Func->Drop No Response Hit Validated Lead Tox->Hit TI > 10 Tox->Drop Cytotoxic

Figure 1: Critical path for profiling the compound. TI = Therapeutic Index (CC50/EC50).

Detailed Experimental Protocols

Protocol A: Compound Preparation & Solubility Verification

Rationale: The ortho-nitro substituent enhances crystallinity and lipophilicity. Visual inspection is insufficient; light scattering (nephelometry) is required to detect micro-precipitates that cause false negatives in microfluidic channels.

Materials:

  • Compound: (2-Nitrophenyl)-piperidin-1-ylmethanone (Purity >98%).

  • Solvent: Anhydrous DMSO (LC-MS grade).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

Procedure:

  • Stock Generation: Dissolve 10 mg of compound in DMSO to achieve a 20 mM stock . Vortex for 60 seconds and sonicate for 5 minutes at room temperature.

  • Intermediate Dilution: Prepare a 100x master plate in DMSO (e.g., 1 mM down to 1 nM).

  • Aqueous Transition: Transfer 1 µL of DMSO stock into 99 µL of assay buffer (1% final DMSO).

  • Nephelometry Read: Measure light scattering at 633 nm immediately and after 4 hours.

    • Acceptance Criteria: Signal < 20% increase over buffer blank. If scattering occurs, add 0.05% Pluronic F-127 to the buffer.

Protocol B: Primary Functional Assay (Calcium Flux)

Rationale: Assuming a GPCR or Ion Channel target (based on the piperidine-amide scaffold), a kinetic Calcium Flux assay using a fluorescent dye (e.g., Fluo-4 or Calcium-6) is the gold standard. It captures rapid channel opening events that endpoint assays miss.

Mechanism of Action Visualization:

CalciumSignaling Ligand Ligand: (2-Nitrophenyl)-... (Extracellular) Receptor Target Receptor (GPCR/TRP) Ligand->Receptor Binding Gprot G-Protein / Channel Pore Receptor->Gprot Activation Ca_Influx Ca2+ Influx Gprot->Ca_Influx Gating Dye Fluorescent Dye (Fluo-4 AM) Ca_Influx->Dye Binding Signal Fluorescence Increase (RFU) Dye->Signal Emission @ 520nm

Figure 2: Signal transduction pathway utilized in the calcium flux assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed CHO-K1 or HEK293 cells expressing the target of interest (e.g., TRPM8) at 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

    • Incubate 24h at 37°C/5% CO2.

  • Dye Loading:

    • Remove media. Add 20 µL Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to inhibit dye extrusion).

    • Incubate 1h at 37°C, then 15 min at RT.

  • Compound Addition (Online):

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic reader.

    • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

    • Injection: Inject 5x concentrated compound (20 µL/well).

    • Read: Measure continuously for 180 seconds (1-second intervals).

  • Data Processing:

    • Calculate Max-Min RFU (Relative Fluorescence Units).

    • Normalize to % effect of Positive Control (e.g., Ionomycin or specific agonist).

Protocol C: Cytotoxicity Counter-Screen (ATP Quantitation)

Rationale: Nitro-aromatic compounds can be mitochondrial toxins (uncouplers). An ATP-based assay (e.g., CellTiter-Glo) is mandatory to distinguish functional inhibition from cell death.

Procedure:

  • Treatment: Use the same cell density and plate format as the functional assay. Treat cells with the compound (10-point dose response) for 24 hours .

  • Lysis/Detection: Add equal volume of ATP detection reagent (containing luciferase/luciferin).

  • Incubation: Shake for 2 minutes (lysis); incubate 10 minutes (signal stabilization).

  • Read: Measure Luminescence (Integration time: 0.5s).

  • Analysis:

    • Calculate CC50 (Cytotoxic Concentration 50%).

    • Safety Margin: Ensure CC50 > 10x EC50.

Data Presentation & Analysis

Quantitative Summary Table

Generate the following table for the final report to enable rapid decision-making:

ParameterMetricAcceptance CriteriaNotes
Solubility Kinetic Turbidimetry> 50 µM in 1% DMSOCritical for reliable IC50s.
Assay Quality Z-Factor (Z')> 0.5Calculated using Pos/Neg controls.
Potency EC50 / IC50< 1 µM (Hit Criteria)4-parameter logistic fit.
Efficacy % Max Response> 80% (Agonist)Relative to reference standard.
Toxicity CC50 (24h)> 10 µMMust be separated from potency.
Statistical Validation (Z-Factor)

For every assay plate, calculate the Z-factor to validate the window:



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Target: A value between 0.5 and 1.0 indicates an excellent assay.

References

  • Compound Properties: PubChem. 1-(2-Nitrobenzoyl)piperidine (CID 15925818). National Library of Medicine. [Link]

  • Assay Guidance: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology. [Link]

  • Scaffold Pharmacology: Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human Serotonin Receptor. Cell. (describing related piperidine-amide binding modes). [Link]

Troubleshooting & Optimization

Troubleshooting side reactions in the synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting side reactions in the synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone Content type: Technical Support Guide

Lead Scientist: Dr. Alex V. | Department: Chemical Process R&D Subject: Troubleshooting Amide Coupling of Sterically Hindered 2-Nitrobenzoic Acid Derivatives[1][2]

Executive Summary & Molecule Profile

You are attempting to synthesize (2-Nitrophenyl)-piperidin-1-ylmethanone (CAS: 20857-92-5).[1][2] This is an amide coupling reaction between 2-nitrobenzoic acid (or its acid chloride) and piperidine .[1][2]

Critical Structural Challenge: The ortho-nitro group creates significant steric hindrance and electronic deactivation at the carbonyl center.[1] While the nitro group is electron-withdrawing (which theoretically activates the carbonyl), its bulk prevents optimal orbital overlap for nucleophilic attack, often stalling the reaction or requiring forcing conditions that lead to side reactions.

PropertySpecification
Target Molecule (2-Nitrophenyl)-piperidin-1-ylmethanone
Molecular Weight 234.25 g/mol
Appearance Pale yellow to orange solid (Nitro chromophore)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Key Impurities 2-Nitrobenzoic acid (Hydrolysis), Piperidine salts, o-substituted SNAr byproducts

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "My reaction conversion is stuck at ~60-70%. I see starting material on TLC."

Diagnosis: Steric Hindrance & Catalyst Deficiency.[1] The ortho-nitro group blocks the trajectory of the piperidine nucleophile. If you are using the Acid Chloride method without a catalyst, or a Coupling Agent (EDC/HATU) without sufficient activation time, the reaction effectively "freezes."

Corrective Action:

  • For Acid Chloride Route: Add 10 mol% DMAP (4-Dimethylaminopyridine).[1][2] DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically sensitive than the acid chloride itself, accelerating the attack by piperidine.[1]

  • For Coupling Agents (HATU/EDC): Ensure you pre-activate the acid for 15–30 minutes before adding piperidine. Switch to HATU if using EDC/NHS, as the At-HOAt active ester is more reactive towards hindered amines.[1]

Issue 2: "I see a persistent spot near the baseline (high polarity) that won't wash out."

Diagnosis: Hydrolysis of the Activated Species. You are likely generating 2-nitrobenzoic acid .[1][2] This occurs if the acid chloride or active ester reacts with adventitious water instead of piperidine.[1] The ortho-nitro group accelerates hydrolysis relative to amidation due to neighboring group participation (anchimeric assistance).

Corrective Action:

  • Solvent Dryness: Ensure DCM or DMF is anhydrous (water <50 ppm).[1]

  • Reagent Quality: If using 2-nitrobenzoyl chloride, check if it is a liquid or solid. It should be a crystalline solid.[1] If it is a fuming liquid or sticky gum, it has hydrolyzed.[1] Recrystallize from hexane/toluene or purchase fresh stock.[1]

  • Workup Protocol: The acid impurity is easily removed.[1] Wash the organic layer with 1M NaOH or Sat.[1] NaHCO₃ .[1] The acid deprotonates to the water-soluble carboxylate and is removed.[1]

Issue 3: "The reaction mixture turned deep red/black, and I see multiple non-polar spots."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[1][3][4] This is a critical side reaction specific to ortho-nitro derivatives.[1][2] Under high heat (>80°C) or with large excesses of piperidine (which acts as a base), piperidine can displace the nitro group itself, or other leaving groups on the ring, disrupting the aromatic core.

Corrective Action:

  • Temperature Control: Never reflux this reaction in high-boiling solvents (DMF/DMSO) unless necessary. Keep T < 40°C.

  • Stoichiometry: Do not use >1.5 equivalents of piperidine. Use a non-nucleophilic base like DIPEA or TEA to scavenge the acid, rather than excess piperidine.[1]

Issue 4: "I have a white precipitate that clogs my filter."

Diagnosis: Salt Formation (Normal) or Urea Byproduct (Problematic).

  • Scenario A (Acid Chloride): The solid is likely Piperidinium Chloride or Triethylamine Hydrochloride . This is good; it means the reaction worked. It dissolves in water during workup.[1]

  • Scenario B (DCC Coupling): The solid is Dicyclohexylurea (DCU) . This is a byproduct of DCC.[1] It is notoriously difficult to remove completely.[1]

Corrective Action:

  • If using DCC: Switch to EDC (EDAC) .[1] The urea byproduct of EDC is water-soluble and washes away in the aqueous extraction.

Recommended Experimental Protocols

Method A: The "Gold Standard" (Acid Chloride)

Best for scale-up and high purity.[2]

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 equiv)[2][5]

  • Piperidine (1.1 equiv)[2]

  • Triethylamine (TEA) (1.5 equiv)[2]

  • DCM (Anhydrous)[2]

  • DMAP (0.1 equiv - Optional catalyst)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve 2-Nitrobenzoyl chloride in anhydrous DCM (0.2 M concentration). Cool to 0°C (Ice bath).

  • Base Addition: Add TEA and DMAP. Stir for 5 minutes.

  • Amine Addition: Add Piperidine dropwise over 10 minutes. Note: Exothermic reaction.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane).[1] Product R_f ~ 0.4–0.[1]6. Acid Chloride R_f ~ 0.8 (hydrolyzes on plate).

  • Workup (Self-Validating):

    • Wash 1: 1M HCl (Removes unreacted Piperidine and DMAP).[1]

    • Wash 2: Sat. NaHCO₃ (Removes 2-Nitrobenzoic acid byproduct).[1][2]

    • Wash 3: Brine.[1][6]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

Method B: The "Screening" Method (HATU Coupling)

Best for small scale or if Acid Chloride is unavailable.

Reagents:

  • 2-Nitrobenzoic acid (1.0 equiv)[2][7]

  • HATU (1.1 equiv)[2]

  • DIPEA (Hunig's Base) (2.0 equiv)[2]

  • Piperidine (1.1 equiv)[2]

  • DMF (Anhydrous)[2]

Protocol:

  • Activation: Dissolve Acid and HATU in DMF. Add DIPEA. Stir for 15 minutes (Yellow color develops). Crucial: Do not skip this wait time.

  • Coupling: Add Piperidine.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc (10x reaction volume). Wash extensively with water/LiCl solution to remove DMF.[1] Follow with HCl/NaHCO₃ washes as above.

Technical Data & Comparison

Reagent Selection Matrix

MethodYield PotentialRisk FactorCleanup DifficultyRecommended For
Acid Chloride High (85-95%)Hydrolysis (Moisture)Low (Extraction only)Scale-up (>1g)
HATU/DIPEA High (90-98%)Cost, GuanidinylationMedium (DMF removal)Discovery (<100mg)
DCC/DMAP Moderate (70%)Insoluble Urea (DCU)High (Filtration issues)Avoid
Mixed Anhydride VariableTemperature SensitiveMediumIf Acid Chloride fails

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting side reactions.

Troubleshooting Start Start: Analyze Crude Reaction TLC Checkpoint: TLC / LCMS Analysis Start->TLC SM_Left Issue: Starting Material (Acid) Remains TLC->SM_Left Low Conversion New_Spots Issue: Multiple New Impurity Spots TLC->New_Spots Complex Profile Precipitate Issue: Heavy Precipitate TLC->Precipitate Solid Formation Diag_Hydrolysis Diagnosis: Hydrolysis of Acid Chloride SM_Left->Diag_Hydrolysis If Acid Cl used Diag_Steric Diagnosis: Steric Stall (Ortho-NO2) SM_Left->Diag_Steric If Coupling Agent used Diag_SNAr Diagnosis: SNAr Side Reaction New_Spots->Diag_SNAr If Heated/Excess Amine Diag_Salt Diagnosis: Piperidine HCl (Normal) Precipitate->Diag_Salt White Solid Sol_Dry Action: Use Anhydrous Solvents / Fresh Reagent Diag_Hydrolysis->Sol_Dry Sol_Cat Action: Add DMAP / Increase Time Diag_Steric->Sol_Cat Sol_Temp Action: Lower Temp (<40°C) / Reduce Amine Equiv Diag_SNAr->Sol_Temp Sol_Wash Action: Acid/Base Extraction Workup Diag_Salt->Sol_Wash

Caption: Decision tree for identifying and resolving common synthetic bottlenecks in 2-nitrobenzamide synthesis.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][6][7][8][9] Tetrahedron, 61(46), 10827-10852.[1][2]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Sigma-Aldrich. (n.d.).[1] (4-Nitrophenyl)(piperidin-1-yl)methanone Product Information. Note: Used for physical property verification of analogous nitro-benzamides.[1][2]

  • Org. Synth. (1929).[1] Benzoyl Piperidine.[1][4][10] Organic Syntheses, Coll.[1][10] Vol. 1, p.108. (Demonstrates standard acid chloride-amine coupling protocol).

Sources

Addressing stability and degradation issues of (2-Nitrophenyl)-piperidin-1-ylmethanone in solution

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Formulation Guide

Status: Active Last Updated: February 24, 2026 Technical Lead: Senior Application Scientist, Formulation Chemistry Division

Executive Summary

(2-Nitrophenyl)-piperidin-1-ylmethanone (often referred to as 1-(2-nitrobenzoyl)piperidine ) presents a unique set of stability challenges derived from its ortho-substituted nitrobenzamide core. While the piperidine amide bond is thermodynamically robust, the molecule is kinetically vulnerable to photo-induced intramolecular redox reactions (the "Ortho Effect") and nucleophilic attack under basic conditions.

This guide provides authoritative troubleshooting for researchers observing degradation, precipitation, or inconsistent assay data.

Module 1: Photochemical Instability (The "Ortho Effect")

Q: My solution turned from colorless to pale yellow/brown after sitting on the bench. Is it degraded?

A: Yes, highly likely. The color change indicates the formation of nitroso-intermediates or oxidized piperidine derivatives. Unlike its para-isomer, (2-Nitrophenyl)-piperidin-1-ylmethanone possesses an internal "self-destruct" mechanism triggered by UV-A and Blue light (300–450 nm).

The Mechanism (The "Silent Killer"): The ortho-nitro group is not just an electron-withdrawing substituent; it is a photocatalyst . Upon irradiation, the nitro group (


) enters an excited triplet state (

). Because of the ortho geometry, the excited nitro oxygen is spatially positioned to abstract a hydrogen atom from the

-carbon of the piperidine ring. This initiates a radical cascade, leading to the oxidation of the piperidine ring or cleavage of the amide bond [1].
Visualizing the Degradation Pathway

The following diagram illustrates the intramolecular hydrogen abstraction pathway specific to ortho-nitrobenzamides.

Photochemistry Start Ground State (2-Nitrophenyl)-piperidin-1-ylmethanone Excitation UV/Blue Light Excitation (n->pi*) Start->Excitation hν (300-400nm) Intermediate Diradical Intermediate (H-Abstraction from Piperidine) Excitation->Intermediate Intramolecular Proximity Product1 Nitroso-Benzaldehyde Derivative Intermediate->Product1 Rearrangement Product2 Oxidized Piperidine (Imine/Lactam) Intermediate->Product2 Oxidation

Figure 1: The photo-induced degradation cascade driven by the ortho-nitro group proximity to the piperidine ring.

Protocol: Validating Photostability

If you suspect light damage, perform this Actinometry Stress Test :

  • Prepare: Two 10 mM aliquots in DMSO.

  • Condition A (Control): Wrap vial entirely in aluminum foil.

  • Condition B (Stress): Place clear vial under standard fluorescent lab lighting for 4 hours.

  • Analyze: Run LC-MS.

    • Success Criteria: Condition A shows >99% purity. Condition B showing new peaks at [M-2H] (imine formation) or [M+16] (oxidation) confirms photosensitivity.

Module 2: Hydrolytic Stability & pH Sensitivity

Q: Can I store this compound in PBS (pH 7.4) or cell culture media?

A: Only for short durations (<24 hours). While amides are generally stable, the 2-nitro group exerts a strong electron-withdrawing effect (inductive and mesomeric), making the carbonyl carbon significantly more electrophilic than in a standard benzamide.

  • Acidic Conditions (pH < 4): The piperidine nitrogen is not basic (it is an amide), but the carbonyl oxygen can be protonated, leading to slow hydrolysis.

  • Basic Conditions (pH > 8): The molecule is highly susceptible to nucleophilic attack by hydroxide ions (

    
    ), leading to cleavage into 2-nitrobenzoic acid  and piperidine .
    

Data: Estimated Half-Life (


) in Solution at 25°C 
Solvent / Buffer SystempHStability StatusEstimated

DMSO (Anhydrous) N/AStable > 1 Year
Acetate Buffer 4.0Stable > 2 Weeks
PBS / HEPES 7.4Moderate 24–48 Hours
Tris / Carbonate 9.0Unstable < 6 Hours
Cell Culture Media 7.4Variable 12–24 Hours*

*Note: Serum esterases/amidases in media can accelerate degradation significantly beyond chemical hydrolysis rates [2].

Module 3: Solubility & Precipitation ("Crashing Out")

Q: The compound precipitates when I dilute my DMSO stock into the assay buffer. How do I fix this?

A: This is a classic "Solvent Shock" phenomenon. (2-Nitrophenyl)-piperidin-1-ylmethanone is lipophilic (LogP ≈ 2.5). Rapid addition of water causes local supersaturation and immediate aggregation.

Troubleshooting Flowchart: Solubility Optimization

Solubility Obs Observation: Precipitation upon Dilution CheckConc Check Final Concentration Is it > 100 µM? Obs->CheckConc HighConc Yes (>100 µM) CheckConc->HighConc High Load LowConc No (<100 µM) CheckConc->LowConc Low Load Action1 Action: Reduce Conc. or use Cyclodextrin HighConc->Action1 CheckMethod Check Mixing Method Direct pipetting? LowConc->CheckMethod Direct Yes (Bolus Addition) CheckMethod->Direct Stepwise No (Step-wise) CheckMethod->Stepwise Action2 Action: Use Intermediate Dilution Step (1:10) Direct->Action2 Action3 Action: Add Surfactant (0.01% Tween-20) Stepwise->Action3

Figure 2: Decision tree for resolving precipitation issues in aqueous buffers.

Protocol: The "Step-Down" Dilution Method

To maximize solubility in aqueous assays, do not pipette 100% DMSO stock directly into 100% Buffer.

  • Stock: Start with 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into a 50% DMSO / 50% Water mixture. (Result: 1 mM compound).[1]

    • Why? This reduces the hydrophobic shock.

  • Final: Dilute the Intermediate 1:100 into your Assay Buffer.

    • Result: 10 µM compound in 0.5% DMSO.

    • Outcome: This creates a stable dispersion rather than amorphous aggregates.

References

  • Photochemistry of Nitro-Aromatics

    • Mechanism:[2][3][4][5] The excited nitro group (

      
      ) abstracts hydrogen from proximate C-H bonds.
      
    • Source: Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.

  • Amide Hydrolysis Kinetics

    • Mechanism:[2][3][4][5][6] Electron-withdrawing substituents (like 2-Nitro) accelerate alkaline hydrolysis of benzamides by stabilizing the transition state.

    • Source: Finch, A., et al. (1975). Kinetics of acid hydrolysis of benzamide, m-nitro-benzamide and p-methylbenzamide. Zenodo/Citations.[1] (Representative General Chemistry Reference)

  • Solubility in DMSO

    • Data: DMSO solubility assessment for fragment-based screening.
    • Source: Walters, W. P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC.

Sources

Overcoming solubility challenges of (2-Nitrophenyl)-piperidin-1-ylmethanone in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Product: (2-Nitrophenyl)-piperidin-1-ylmethanone

Synonyms: 1-(2-nitrobenzoyl)piperidine; N-(2-nitrobenzoyl)piperidine Chemical Class: Nitro-benzamide / Piperidine amide[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for (2-Nitrophenyl)-piperidin-1-ylmethanone . If you are visiting this page, you likely encountered a specific failure mode: the compound dissolves perfectly in DMSO, but upon addition to cell culture media or aqueous buffer, it immediately forms a cloudy precipitate or "crashes out" over time.

The Science of the Failure: This compound features a piperidine ring fused via a carbonyl to a 2-nitrophenyl group. The ortho-nitro substitution creates a rigid, planar conformation favored by internal dipoles. This leads to high lattice energy in the solid state (often called "brick dust"). When you dilute a DMSO stock into water, the hydrophobic effect drives these planar molecules to stack rapidly, overcoming the weak solvation provided by water.

This guide provides the protocols to transition this molecule from "chemically dissolved" to "biologically bioavailable."

Module 1: Stock Solution Preparation (The Foundation)

Objective: Create a stable, moisture-free stock solution. Common Pitfall: Using old DMSO or insufficient mixing energy.

ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)The amide bond and nitro group require a polar aprotic solvent. Ethanol is often insufficient for high concentrations (>10 mM).
Concentration 10 mM - 50 mM Avoid saturating the stock (e.g., 100 mM) to prevent "seed" crystal formation upon storage.
Storage -20°C (Desiccated) DMSO is hygroscopic. Absorbed water (even 1-2%) drastically reduces the solubility of this lipophilic amide.
Re-solubilization Sonicate (30s) + Vortex Upon thawing, micro-aggregates may remain invisible. Sonication breaks these lattice structures.
Module 2: The "Intermediate Dilution" Strategy

The Problem: Direct addition of 100% DMSO stock to media creates a local "shock" zone where solvent concentration drops rapidly, causing immediate precipitation. The Solution: Use an intermediate dilution step to lower the LogP gap.

Protocol: Step-Down Dilution
  • Prepare Stock: 10 mM in DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into pure DMSO or 50% DMSO/PBS (depending on final target) to create a 1 mM working solution.

    • Note: Keeping the solvent ratio high in the intermediate step prevents premature crashing.

  • Final Dilution: Add the Intermediate solution to the assay media under rapid agitation (vortexing media while adding).

Graphviz Workflow: Preventing Precipitation

DilutionStrategy Stock 10mM Stock (100% DMSO) Direct Direct Addition (Precipitation Risk) Stock->Direct 1:1000 Dilution Inter Intermediate Working Sol. (1mM in 100% DMSO) Stock->Inter 1:10 Dilution Fail Micro-Crystals (False Negatives) Direct->Fail Final Assay Well (10µM, 0.1% DMSO) Inter->Final 1:100 Dilution (Rapid Mixing)

Caption: Figure 1. The Step-Down Dilution Strategy minimizes the "solvent shock" that drives hydrophobic stacking, ensuring the compound remains dispersed.

Module 3: Advanced Formulation (The Rescue)

If the standard DMSO protocol fails (e.g., for concentrations > 50 µM), you must use excipients to shield the hydrophobic piperidine/nitro-phenyl core.

Option A: Pluronic F-127 (Surfactant Shielding)

Pluronic F-127 is a non-ionic surfactant that coats lipophilic molecules, preventing them from aggregating. It is generally non-toxic at low concentrations (< 1%).[2]

  • Protocol:

    • Dissolve compound in DMSO (e.g., 10 mM).[3]

    • Prepare 2% Pluronic F-127 stock in PBS (requires cooling to 4°C to dissolve).

    • Dilute DMSO stock into the Pluronic solution first, then dilute into media.

Option B: HP-β-CD (Cyclodextrin Complexation)

Hydroxypropyl-beta-cyclodextrin forms a "host-guest" complex, encapsulating the hydrophobic phenyl ring.

  • Protocol:

    • Prepare 20% (w/v) HP-β-CD in PBS.

    • Use this solution as the diluent for your DMSO stock.

    • Agitate for 30 mins at Room Temp to allow equilibrium complexation before adding to cells.

Comparative Solubility Data (Representative)

Vehicle SystemMax Kinetic Solubility (24h)Biological Compatibility
PBS (Pure) < 5 µM (High Risk)Excellent
PBS + 0.1% DMSO ~ 20-50 µMGood (Standard)
PBS + 0.5% DMSO ~ 100 µMModerate (Check Toxicity)
PBS + 0.1% F-127 > 200 µM Excellent (Washout required)
20% HP-β-CD > 500 µM Excellent
Module 4: Troubleshooting & FAQs

Q1: My cells are dying in the control wells. Is the compound toxic?

  • Diagnosis: Check your DMSO concentration.

  • Solution: Many primary cells cannot tolerate >0.1% DMSO.[4] If you used a 1:100 dilution of a stock, you are at 1%.

  • Fix: Ensure final DMSO is ≤ 0.1% (v/v). Include a "Vehicle Only" control to normalize data [1][2].

Q2: The IC50 curve is flat or erratic.

  • Diagnosis: This is the hallmark of precipitation. The compound is floating as crystals rather than interacting with the target.

  • Solution: Switch to the Pluronic F-127 protocol (Module 3). Spin down the media before adding to cells; if a pellet forms, you are above the solubility limit.

Q3: Can I use Ethanol instead of DMSO?

  • Answer: Generally, no.[1][2] (2-Nitrophenyl)-piperidin-1-ylmethanone is an amide with limited solubility in alcohols compared to dipolar aprotic solvents like DMSO. Ethanol also evaporates faster, leading to concentration errors [4].

Mechanism of Action: Solubilization Visualization

SolubilityMechanism Drug Hydrophobic Drug Core Water Aqueous Environment Drug->Water Aggregation (Precipitation) CD Cyclodextrin (Hydrophobic Pocket) Drug->CD Encapsulation Complex Soluble Inclusion Complex CD->Complex Stabilization Complex->Water Dispersed (Bioavailable)

Caption: Figure 2.[5] Mechanism of Cyclodextrin (HP-β-CD) solubilization. The hydrophobic nitro-phenyl group enters the CD cavity, shielding it from the aqueous environment.

References
  • Benchchem. (2025).[6] How to minimize DMSO toxicity when using CYM50260. Retrieved from 3

  • Scientist Solutions. (2025). DMSO in cell based assays: Guidelines for concentration limits. Retrieved from 7

  • Royal Society of Chemistry. (2020). Pluronic F127 micelles for passive and active tumor targeting. Retrieved from 8

  • Benchchem. (2025).[6][9] Solubility Profile of Piperidine Derivatives in Organic Solvents. Retrieved from 6

  • MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs. Retrieved from 10

Sources

Interpretation of complex NMR spectra of (2-Nitrophenyl)-piperidin-1-ylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Guide Version: 2.4 (Advanced Troubleshooting) Target Analyte: (2-Nitrophenyl)-piperidin-1-ylmethanone (CAS: Generic structure ref)

Executive Summary

Welcome to the technical support hub for (2-Nitrophenyl)-piperidin-1-ylmethanone . Researchers frequently report "failed" or "impure" NMR spectra for this compound due to its deceptively simple structure.

The core issue is restricted rotation . The combination of the amide bond's partial double-bond character and the steric bulk of the ortho-nitro group creates a high rotational energy barrier. At room temperature, this molecule often exists in a state of intermediate to slow exchange on the NMR time scale, leading to signal broadening, peak doubling, or "missing" resonances.

Part 1: Troubleshooting Modules (Q&A)
Module A: The "Blurry" Spectrum (Amide Rotamerism)

User Question: “My proton NMR shows broad, undefined 'humps' between 3.0 and 4.0 ppm, and the integration is off. Is my product decomposing?”

Technical Diagnosis: No, your product is likely pure. You are observing coalescence phenomena .

  • Mechanism: The bond between the carbonyl carbon and the piperidine nitrogen has significant double-bond character (

    
     resonance form).
    
  • The Ortho Effect: The 2-nitro group on the phenyl ring creates severe steric hindrance. This forces the phenyl ring to twist out of plane and locks the amide bond in a rigid conformation.

  • Consequence: The piperidine ring cannot rotate freely. The "top" and "bottom" of the ring (syn and anti to the carbonyl oxygen) are magnetically non-equivalent. At room temperature (

    
    ), the rotation rate (
    
    
    
    ) is often comparable to the frequency difference (
    
    
    ) between the conformers, causing signals to broaden into the baseline.

Action Plan:

  • Immediate Fix: Switch solvent to DMSO-d6 and run a Variable Temperature (VT) experiment .

  • Target Temperature: Heat the sample to 80–100°C (353–373 K).

  • Expected Result: The broad humps will sharpen into a single, well-defined set of triplets/multiplets as the rotation becomes fast on the NMR time scale.

VT_Decision_Tree Start Symptom: Broad/Split Signals (3.0 - 4.0 ppm) Check_Solvent Current Solvent? Start->Check_Solvent CDCl3 Chloroform-d (Low Boiling Pt) Check_Solvent->CDCl3 DMSO DMSO-d6 (High Boiling Pt) Check_Solvent->DMSO Action1 Evaporate & Re-dissolve in DMSO-d6 CDCl3->Action1 Action2 Run VT-NMR at 25°C DMSO->Action2 Action1->Action2 Decision Signals still broad? Action2->Decision Heat Increase Temp to 75-100°C Decision->Heat Yes Result Coalescence: Sharp, Averaged Signals Heat->Result

Figure 1: Decision matrix for handling broad NMR signals caused by restricted amide rotation.

Module B: Piperidine Ring Assignment

User Question: “Even at high temperatures, the piperidine signals are complex. How do I assign the equatorial vs. axial protons?”

Technical Diagnosis: The piperidine ring adopts a chair conformation.[1][2] However, the nitrogen atom is essentially


 hybridized due to the amide resonance, flattening the ring near the nitrogen.

Assignment Logic:

  • Alpha-Protons (N-CH2): These are the most deshielded (3.0–3.8 ppm). In the "slow exchange" limit (low temp), you will see two distinct sets of signals because the N-CH2 syn to the carbonyl oxygen is shielded differently than the one anti to it.

  • Beta/Gamma-Protons: These appear upfield (1.4–1.8 ppm).

  • Equatorial vs. Axial: Equatorial protons generally resonate downfield of axial protons (

    
    ) by approx 0.5 ppm. Equatorial protons appear as broad doublets (large geminal coupling, small vicinal coupling), while axial protons appear as triplets or quartets (large trans-diaxial coupling).
    

Data Table: Predicted Chemical Shifts (DMSO-d6, High Temp)

PositionTypeApprox. Shift (

)
MultiplicityKey Coupling (

)
N-CH2 (

)
Axial/Eq Average3.20 – 3.60 ppmBroad MultipletCoalesced
C-CH2 (

)
Axial/Eq Average1.50 – 1.70 ppmMultiplet-
C-CH2 (

)
Axial/Eq Average1.40 – 1.60 ppmMultiplet-
Aromatic H-3 Doublet8.10 – 8.25 ppmDoublet

Hz (ortho)
Aromatic H-6 Doublet7.40 – 7.60 ppmDoublet

Hz (ortho)
Module C: Aromatic Region Overlap

User Question: “I have four aromatic protons. Which one is the doublet at ~8.2 ppm?”

Technical Diagnosis: The 2-nitro group is a strong Electron Withdrawing Group (EWG) via both induction (-I) and resonance (-M).[3]

Assignment Logic:

  • H-3 (Ortho to Nitro): This proton is most strongly deshielded by the adjacent nitro group. It will appear as a doublet at the furthest downfield position (~8.1–8.3 ppm ).

  • H-6 (Ortho to Carbonyl): Deshielded by the carbonyl, but less so than H-3. Usually the second most downfield signal.[4]

  • H-4 and H-5: These appear as triplets/multiplets in the 7.6–7.8 ppm range. H-4 (para to carbonyl) and H-5 (para to nitro) can be distinguished using COSY (H-5 couples to the distinct H-6).

Part 2: Experimental Protocols
Protocol 1: High-Temperature VT-NMR (The "Gold Standard")

Use this protocol to prove purity and simplify the spectrum.

Prerequisites:

  • Solvent: DMSO-d6 (Boiling point

    
    ). Do not use Chloroform (
    
    
    
    ) or Acetone.
  • Sample Conc: 10–15 mg in 0.6 mL.

Step-by-Step:

  • Preparation: Dissolve sample in DMSO-d6. Ensure the tube is free of cracks.

  • Baseline Scan: Acquire a standard 1H spectrum at 25°C (298 K). Note the broad peaks.

  • Temperature Equilibration:

    • Set the probe temperature to 80°C (353 K) .

    • Critical: Allow 10–15 minutes for the sample and the shim coils to equilibrate. Thermal gradients cause poor shimming.

  • Tuning/Matching: Re-tune and re-match the probe. The impedance changes with temperature.

  • Shimming: Re-shim the Z1 and Z2 coils manually. Automated shimming often fails on broad, high-temp signals.

  • Acquisition: Acquire the spectrum.

    • Success Criteria: The piperidine N-CH2 signals should collapse into a simpler pattern (often two triplets or a broad singlet depending on resolution).

  • Cool Down: Warning: Do not eject the sample immediately. Ramp temperature down to 25°C at a rate of 5–10°C/min to prevent thermal shock to the probe glass insert.

Part 3: Mechanistic Visualization

The following diagram illustrates the steric clash driving the rotational barrier.

Rotamer_Mechanism cluster_0 Steric Clash Zone Nitro 2-Nitro Group (Bulky) Amide_Bond Amide C-N Bond (Partial Double Bond) Nitro->Amide_Bond Forces Twist Piperidine Piperidine Ring (Alpha Protons) Amide_Bond->Piperidine Restricts Rotation State_A Rotamer A (Slow Exchange) State_B Rotamer B (Slow Exchange) State_A->State_B High Barrier (>15 kcal/mol) Coalescence Coalesced Signal (Fast Exchange) State_A->Coalescence Thermal Energy State_B->Coalescence Heat Heat (>80°C) Heat->State_A

Figure 2: Mechanistic pathway showing how steric bulk and amide resonance create distinct rotamers, resolvable only via thermal energy.

References
  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.

  • Ortho-Substitution Effects: Kleinpeter, E. (2016). Conformational Analysis of Amides and Thioamides by Dynamic NMR Spectroscopy. Topics in Current Chemistry.

  • Piperidine Conformational Analysis: Eliel, E. L., et al. (1980).[5] 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society.

  • General NMR Tabulation: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Strategies to minimize impurities during the synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone

Welcome to the technical support guide for the synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this amide coupling reaction. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to minimize impurities and maximize yield.

The synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone is a standard amide bond formation, typically achieved by coupling 2-nitrobenzoic acid with piperidine. While straightforward in principle, the reaction is susceptible to side reactions and purification difficulties that can impact the quality of the final product. This guide addresses these potential issues in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is low, and TLC analysis shows multiple unidentified spots in addition to my starting materials. What's going wrong?

Answer: This is a common issue that typically points to one of two main problems: inefficient activation of the carboxylic acid or the formation of stable, undesired byproducts.

  • Causality - Inefficient Activation: The formation of an amide bond requires the carboxylic acid (2-nitrobenzoic acid) to be "activated" to make it more susceptible to nucleophilic attack by the amine (piperidine).[1][2] If this activation is incomplete, the reaction will be sluggish and result in a low yield.

  • Causality - Side Reactions: A major side reaction with carbodiimide reagents (like DCC or EDC) is the rearrangement of the highly reactive O-acylisourea intermediate into a stable N-acylurea.[1][3][4] This N-acylurea is unreactive towards the amine and will appear as a significant impurity, reducing the overall yield of the desired amide.

Solutions & Protocol Adjustments:

  • Incorporate an Additive: The most effective way to combat both poor activation and N-acylurea formation is to use an additive like 1-Hydroxybenzotriazole (HOBt).[5][6][7] HOBt reacts with the O-acylisourea intermediate to form an HOBt-ester.[7][8] This active ester is more stable than the O-acylisourea, preventing rearrangement to the N-acylurea, but is still highly reactive towards the amine, leading to cleaner reactions and higher yields.[4][5]

  • Control Reaction Temperature: Carbodiimide-mediated couplings can generate heat. Running the reaction at a controlled temperature, typically starting at 0 °C and then allowing it to warm to room temperature, can help minimize side reactions.[1][4]

  • Check Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling agent (e.g., EDC) and HOBt relative to the limiting reagent (typically the carboxylic acid).

Question 2: After workup, I'm having trouble removing a white, insoluble precipitate from my product. What is it and how can I get rid of it?

Answer: If you are using N,N'-Dicyclohexylcarbodiimide (DCC) as your coupling agent, this precipitate is almost certainly N,N'-dicyclohexylurea (DCU).[1][6][9][10]

  • Causality: DCU is the byproduct of the DCC reagent after it has activated the carboxylic acid.[10] It is notoriously insoluble in most common organic solvents, including dichloromethane (DCM) and ethyl acetate, making its removal a common challenge.[1][9][11]

Solutions & Protocol Adjustments:

  • Filtration: The primary method for removing DCU is filtration.[9] After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., DCM or diethyl ether), and filter the mixture. Be aware that some product may be lost due to adsorption onto the DCU precipitate.

  • Switch to a Water-Soluble Carbodiimide: A more effective, long-term solution is to switch from DCC to a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[1][6] The corresponding urea byproduct from EDC is water-soluble and can be easily removed during the aqueous workup by washing the organic layer with water or dilute acid.[6][11][12] This completely avoids the filtration issue and often leads to a cleaner crude product.

Question 3: My final product is contaminated with unreacted 2-nitrobenzoic acid. How can I remove it effectively?

Answer: Residual carboxylic acid is a common impurity if the reaction has not gone to completion or if the workup procedure was not sufficient.

  • Causality: 2-nitrobenzoic acid is acidic, while your product, (2-Nitrophenyl)-piperidin-1-ylmethanone, is a neutral amide. This difference in chemical properties is the key to their separation.

Solutions & Protocol Adjustments:

  • Basic Aqueous Wash: During the workup, after diluting the reaction mixture with an organic solvent like ethyl acetate or DCM, perform a wash with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium carbonate (Na₂CO₃) is ideal.[4]

  • Mechanism of Separation: The basic wash will deprotonate the carboxylic acid, forming a sodium salt (sodium 2-nitrobenzoate). This salt is highly polar and will be extracted into the aqueous layer, while your neutral amide product remains in the organic layer.[13]

  • Verification: You can monitor the removal of the acid by spotting the organic layer on a TLC plate before and after the wash. The spot corresponding to the 2-nitrobenzoic acid should disappear or be significantly diminished after the basic wash.

Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing the synthesis protocol.

What is the best coupling reagent system for this synthesis?

For general laboratory-scale synthesis where ease of purification is a priority, the combination of EDC and HOBt is highly recommended.[4][5]

Coupling SystemAdvantagesDisadvantages
EDC / HOBt High yield, suppresses side reactions, water-soluble urea byproduct is easily removed during workup.[1][5][6]More expensive than DCC.
DCC / HOBt Effective and inexpensive.[1][4]Forms insoluble DCU byproduct, which requires filtration and can complicate purification.[1][9]
HATU / Base Very fast and highly efficient, often resulting in excellent yields.[5]Most expensive option; byproducts must be removed by aqueous wash.
SOCl₂ or (COCl)₂ Converts the acid to a highly reactive acid chloride. Inexpensive.Harsh conditions (e.g., heating in neat SOCl₂) may be required and can lead to side reactions with sensitive functional groups.[14] Generates HCl, requiring a base in the subsequent step.[11]

What is the optimal experimental workflow for this synthesis?

The following workflow diagram and protocol outline a robust and reliable method for the synthesis and purification of (2-Nitrophenyl)-piperidin-1-ylmethanone.

G cluster_prep 1. Reaction Setup cluster_workup 2. Workup & Extraction cluster_purify 3. Purification & Analysis Reactants Dissolve 2-Nitrobenzoic Acid & HOBt in Anhydrous DCM Cooling Cool to 0 °C (Ice Bath) Reactants->Cooling Add_EDC Add EDC.HCl, Stir for 20 min Cooling->Add_EDC Add_Amine Add Piperidine, Warm to RT Add_EDC->Add_Amine Dilute Dilute with DCM Add_Amine->Dilute Monitor by TLC until completion Wash_HCl Wash with 1M HCl (Removes excess Piperidine) Dilute->Wash_HCl Wash_NaHCO3 Wash with Sat. NaHCO3 (Removes excess Acid) Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4, Filter & Concentrate Wash_Brine->Dry Crude Crude Product Dry->Crude Recrystal Recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane) Crude->Recrystal Analysis Purity Analysis (TLC, NMR, HPLC) Recrystal->Analysis

Caption: Optimized workflow for synthesis and purification.

Detailed Experimental Protocol (Using EDC/HOBt):

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen), dissolve 2-nitrobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the reaction mixture to 0 °C using an ice bath.[4]

    • Add EDC.HCl (1.2 eq) to the solution in one portion and stir for 15-30 minutes at 0 °C to pre-activate the acid.

    • Add piperidine (1.1 eq) dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1M HCl (to remove any unreacted piperidine).

      • Saturated NaHCO₃ solution (to remove unreacted 2-nitrobenzoic acid and HOBt).[4]

      • Water.

      • Brine (saturated NaCl solution).[15]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[15][16]

How do I best purify the final product?

For many amides, including (2-Nitrophenyl)-piperidin-1-ylmethanone, recrystallization is often the most effective method for purification, assuming a suitable solvent system can be found.[17]

  • Solvent Selection: The goal is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold.[18]

    • Single Solvents: Polar solvents like ethanol, acetone, or acetonitrile are good starting points for amides.[17] You can test solubility by adding a small amount of your crude product to a test tube with the solvent and heating it.

    • Solvent Pairs: If no single solvent is ideal, use a solvent pair. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy.[18] Common pairs for amides include ethanol/water, ethyl acetate/hexane, or DCM/hexane.[15][19][20]

  • Alternative: If recrystallization fails to provide a pure product, purification via flash column chromatography on silica gel is the standard alternative.[13][16] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search. Retrieved February 23, 2026.
  • Chavan, V. D., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved February 23, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 23, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 23, 2026, from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Carbodiimide. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved February 23, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved February 23, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 23, 2026, from [Link]

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023, November 2). Organic Chemistry Research. Retrieved February 23, 2026, from [Link]

  • Crystallization Solvents. (n.d.). University of California, Irvine. Retrieved February 23, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Synthesis of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022, September 18). MDPI. Retrieved February 23, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 23, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved February 23, 2026, from [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2013). PMC. Retrieved February 23, 2026, from [Link]

  • piperidin-1-yl-thiophen-2-ylmethanone. (n.d.). ChemSynthesis. Retrieved February 23, 2026, from [Link]

  • Synthesis of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. (2020, October 7). Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved February 23, 2026, from [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg. Retrieved February 23, 2026, from [Link]

  • Synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. (2023, November 15). ResearchGate. Retrieved February 23, 2026, from [Link]

  • A Promising Therapeutic Agent for IGF2BP1-expressing Cancers. (n.d.). UCL Discovery. Retrieved February 23, 2026, from [Link]

Sources

Scale-up considerations for the synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing (2-Nitrophenyl)-piperidin-1-ylmethanone, from bench-scale protocols to pilot-plant scale-up.

Technical Support Center: Synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone

Welcome to the technical support center for the synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and scale-up of this important amide.

Section 1: Synthesis Overview and Reaction Mechanism

FAQ: What is the standard laboratory method for synthesizing (2-Nitrophenyl)-piperidin-1-ylmethanone?

The most prevalent and efficient method for synthesizing (2-Nitrophenyl)-piperidin-1-ylmethanone is the Schotten-Baumann reaction.[1] This involves the nucleophilic acyl substitution of 2-nitrobenzoyl chloride with piperidine. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.[2][]

The overall transformation is as follows:

  • Reactants : 2-Nitrobenzoyl Chloride and Piperidine

  • Product : (2-Nitrophenyl)-piperidin-1-ylmethanone

  • Byproduct : Hydrochloric Acid (HCl)

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of piperidine attacks the electrophilic carbonyl carbon of the 2-nitrobenzoyl chloride, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl group is reformed, yielding the final amide product.[2]

Reaction_Mechanism R1 2-Nitrobenzoyl Chloride Int Int R1->Int Nucleophilic Attack R2 Piperidine R2->Int Base Base (e.g., TEA) Byprod Base-HCl Salt Base->Byprod Prod (2-Nitrophenyl)-piperidin-1-ylmethanone Int->Prod Elimination of Cl-

Caption: Nucleophilic addition-elimination mechanism.

Section 2: Starting Materials and Reagents

FAQ: What are the critical quality attributes for the starting materials?
  • 2-Nitrobenzoyl Chloride : This is the most critical reagent. It is highly sensitive to moisture and can hydrolyze back to 2-nitrobenzoic acid.[2][4] Ensure the reagent is of high purity and appears as a colorless to light yellow liquid or low-melting solid.[5] Using hydrolyzed starting material will result in the formation of 2-nitrobenzoic acid as a significant impurity and reduce the overall yield. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Piperidine : Piperidine should be a clear, colorless liquid. While less sensitive than the acyl chloride, using a pure grade is essential to avoid introducing impurities.

  • Solvent : Anhydrous aprotic solvents are required. Dichloromethane (DCM) is a common choice.[1] Greener alternatives like Cyrene™ have also been shown to be effective for this type of transformation.[6]

  • Base : A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically used.[1][2] The base must be anhydrous and free of primary or secondary amine impurities that could compete in the reaction.

FAQ: Why is a base necessary, and how do I choose the right one?

A base is crucial for two reasons:

  • Neutralization : The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[2]

  • Driving Equilibrium : The HCl byproduct will protonate the starting piperidine, forming a non-nucleophilic ammonium salt. This would effectively halt the reaction.[7] The added base scavenges the HCl, allowing the piperidine to remain as a free nucleophile and driving the reaction to completion.[1]

Choosing a Base :

  • Triethylamine (TEA) is a cost-effective and common choice.

  • Diisopropylethylamine (DIEA or Hünig's base) is sterically hindered and less likely to cause side reactions, although it is more expensive.

  • For laboratory-scale reactions, using 1.1 to 1.5 equivalents of the base is standard practice to ensure complete neutralization.[2]

Section 3: Troubleshooting and Experimental Guide

This section addresses common problems in a question-and-answer format.

Question: My reaction yield is significantly lower than expected. What are the likely causes and solutions?

Low yields can stem from several issues. Here’s a systematic approach to troubleshooting:

Potential CauseRecommended Solution
Hydrolysis of 2-Nitrobenzoyl Chloride Ensure all glassware is oven- or flame-dried. Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. Perform the reaction under a positive pressure of an inert gas like nitrogen or argon.[2]
Incorrect Stoichiometry Verify the molar equivalents of your reagents. A common error is using an insufficient amount of base, which prevents the reaction from going to completion.[7] Use at least 1.1 equivalents of the base.
Poor Temperature Control The reaction is exothermic.[] If the temperature rises uncontrollably, side reactions can occur. Start the reaction at 0 °C by adding the 2-nitrobenzoyl chloride solution dropwise to the solution of piperidine and base.[2]
Product Loss During Work-up The product is soluble in many organic solvents. During aqueous extraction, ensure you perform multiple extractions with the organic solvent to recover all the product. Back-extraction of the combined aqueous layers is recommended.
Question: I'm observing significant impurities in my crude product. How can I identify and minimize them?

The most common impurities are unreacted starting materials or their breakdown products.

  • Impurity: 2-Nitrobenzoic Acid

    • Source : This forms from the hydrolysis of 2-nitrobenzoyl chloride.[2][4]

    • Identification : It can be detected by LC-MS or by its characteristic signals in an NMR spectrum.

    • Minimization & Removal : To minimize its formation, strictly adhere to anhydrous conditions. To remove it during work-up, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

  • Impurity: Unreacted Piperidine/Base

    • Source : Using a large excess of the amine or base.

    • Removal : During the work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).[2] This will protonate the amines, forming water-soluble ammonium salts that are easily removed in the aqueous phase.

Question: How should I best purify the final product, (2-Nitrophenyl)-piperidin-1-ylmethanone?

The choice between recrystallization and column chromatography depends on the impurity profile and the scale of the reaction.

  • Recrystallization : This is the preferred method for large-scale purification if a suitable solvent system can be found. It is often more economical and can yield highly pure material.

    • Solvent Selection : Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Column Chromatography : This method is excellent for small-scale reactions or when impurities have similar solubility profiles to the product.[8][9]

    • Stationary Phase : Silica gel is standard.

    • Mobile Phase (Eluent) : A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for elution. Monitor fractions by Thin-Layer Chromatography (TLC).[10]

Section 4: Scale-Up Considerations

Transitioning the synthesis from a laboratory bench to a pilot plant or manufacturing scale introduces new challenges that must be carefully managed.

FAQ: What are the primary challenges when scaling up this synthesis?
  • Exotherm Management : The reaction between an acyl chloride and an amine is highly exothermic.[] What is easily managed in an ice bath in the lab can become a serious safety hazard on a larger scale. Controlled, slow addition of the 2-nitrobenzoyl chloride is critical. The reactor must have sufficient cooling capacity and a reliable temperature monitoring system.

  • Mixing and Mass Transfer : Inefficient mixing in a large reactor can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions and impurity formation. Ensure the reactor's agitation system is adequate for the viscosity and volume of the reaction mixture.

  • Work-up and Isolation : Handling large volumes of solvents for extraction can be impractical. On a large scale, it is often preferable to develop a process where the product can be crystallized and isolated directly from the reaction mixture or after a simple quenching step.[6]

  • Process Safety : 2-Nitrobenzoyl chloride is corrosive and reacts with water.[5][11][12] Piperidine is a flammable and toxic liquid. A thorough process hazard analysis (PHA) is required before any scale-up operation.

Key Parameter Adjustments for Scale-Up

ParameterLab Scale (1-10 g)Pilot/Production Scale (1-100 kg)
Reagent Addition Manual addition via dropping funnel over 10-30 min.Automated pump addition over 2-8 hours.
Temperature Control Ice/water bath.Jacketed reactor with a thermal control unit.
Mixing Magnetic stir bar.Overhead mechanical stirrer (impeller, turbine).
Work-up Liquid-liquid extraction in a separatory funnel.Quench, followed by direct crystallization/filtration or phase-split in the reactor.
Isolation Rotary evaporation, followed by chromatography or recrystallization.Filtration in a filter press or centrifuge, followed by oven drying.

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Caption: A typical workflow for process scale-up.

Section 5: Safety First

FAQ: What are the primary safety hazards associated with this synthesis?
  • 2-Nitrobenzoyl Chloride :

    • Corrosive : Causes severe skin burns and eye damage.[11][12] Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][11]

    • Reacts with Water : Contact with moisture releases corrosive HCl gas.[11] Store in a cool, dry place under an inert atmosphere.[13]

    • Inhalation : Do not breathe vapors.[11] In case of insufficient ventilation, wear suitable respiratory equipment.[5]

  • Piperidine :

    • Flammable : It is a flammable liquid and vapor. Keep away from heat and open flames.

    • Toxic & Corrosive : It is toxic if swallowed or inhaled and causes skin and eye burns. Handle with appropriate PPE in a well-ventilated fume hood.

  • Triethylamine (TEA) :

    • Flammable & Corrosive : Similar to piperidine, it is flammable and can cause severe burns.

Always have safety showers and eyewash stations readily accessible.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][11][13]

References

  • 2-Nitrobenzoyl chloride. (2024, April 9). ChemBK. [Link]

  • Shi, M., et al. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]

  • 2-Nitrobenzoyl chloride | C7H4ClNO3. PubChem. [Link]

  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate. [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. [Link]

  • Synthesis and Reactions of Amides. Chad's Prep. [Link]

  • Synthesis of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022, September 18). Preprints.org. [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Chemistry of Amides- Synthesis and Reactions. (2021, March 1). LibreTexts. [Link]

  • piperidin-1-yl-thiophen-2-ylmethanone. ChemSynthesis. [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC). (2020, October 7). Organic Syntheses. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. (2023, November 15). ResearchGate. [Link]

Sources

Resolving inconsistent results in biological assays involving (2-Nitrophenyl)-piperidin-1-ylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-NP-PIP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Non-Monotonic Dose Responses and Inconsistent IC50/EC50 Data

Executive Summary

You are likely accessing this guide because your data for (2-Nitrophenyl)-piperidin-1-ylmethanone (and structurally related nitro-aryl amides) is "bouncing." Typical symptoms include:

  • Hill Slopes > 2.0: Suggesting non-stoichiometric binding or aggregation.

  • Shifted Potency: IC50 values that drift 10-fold between fresh powder and DMSO stocks stored for >24 hours.

  • Cell-Line Specificity: Activity in HepG2 (high metabolic activity) differs wildly from CHO or HEK293 cells.

This molecule contains two "red flag" moieties that drive assay artifacts: a lipophilic piperidine amide (prone to colloidal aggregation) and a nitro-aryl group (susceptible to redox cycling and fluorescence quenching). This guide deconstructs these failure modes into actionable troubleshooting protocols.

Module 1: The "Phantom" Potency (Colloidal Aggregation)

The Issue: In biochemical assays (enzyme inhibition, receptor binding), this compound often acts as a "promiscuous inhibitor." It forms sub-micron colloidal particles that sequester enzymes, leading to false positives. This is the most common cause of steep Hill slopes and flat dose-response curves at high concentrations.

The Mechanism: The piperidine ring increases lipophilicity (LogP ~2.5–3.0), while the amide bond provides a nucleation site. In aqueous buffers (<1% DMSO), the compound exceeds its Critical Aggregation Concentration (CAC), forming colloids that non-specifically adsorb proteins.

Diagnostic Protocol: The Detergent Sensitivity Test

If your IC50 shifts significantly with detergent, your compound is aggregating, not binding.

Step-by-Step Workflow:

  • Prepare Two Buffers:

    • Buffer A: Standard Assay Buffer (e.g., PBS or Tris).

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (or 0.05% Tween-20).

  • Serial Dilution: Prepare a 10-point dilution series of (2-Nitrophenyl)-piperidin-1-ylmethanone in both buffers.

  • Incubation: Add your target protein (enzyme/receptor) and incubate for 15 minutes.

  • Readout: Measure activity.

  • Analysis: Calculate the IC50 for both conditions.

Data Interpretation:

ObservationDiagnosisAction
IC50 is identical in Buffer A & BTrue BinderProceed to Module 2.
IC50 increases >3-fold in Buffer BAggregator The detergent broke the colloid. The "activity" in Buffer A was an artifact.
Precipitate visible Solubility LimitYou are working above the solubility limit. Lower max concentration.

Module 2: The Metabolic Mirage (Nitro-Reduction)

The Issue: In cell-based assays (viability, signaling), the compound loses activity over time or shows toxicity unrelated to the target.

The Mechanism: The 2-nitro group is a substrate for cellular nitroreductases (NTRs), particularly in hypoxic environments or metabolically active liver lines (e.g., HepG2). The nitro group (-NO2) is reduced to a hydroxylamine (-NHOH) and finally an amine (-NH2).[1][2]

  • Consequence: The amino-analog often has completely different pharmacological properties, meaning you are assaying a metabolite, not the parent drug.

Diagnostic Protocol: Supernatant LC-MS Validation

Do not rely on nominal concentrations in cell culture.

Step-by-Step Workflow:

  • Seed Cells: Plate cells (e.g., 10,000/well) and allow attachment.

  • Dose: Treat with 10 µM (2-Nitrophenyl)-piperidin-1-ylmethanone.

  • Time Course: Collect 50 µL of media supernatant at T=0, T=4h, and T=24h.

  • Quench: Add 50 µL cold Acetonitrile to precipitate proteins; centrifuge.

  • LC-MS Analysis: Monitor two masses:

    • Parent (M+H): Target Mass (approx. 235 Da).

    • Reduced Amine (M+H): Target Mass minus 30 Da (Loss of O2, gain of H2).

Visualizing the Pathway:

NitroReduction Parent (2-Nitrophenyl)-piperidin-1-ylmethanone (Active/Inactive?) Intermed Nitroso/Hydroxylamine Intermediates (Reactive/Toxic) Parent->Intermed 2e- Reduction Metabolite (2-Aminophenyl)-piperidin-1-ylmethanone (Inactive/Different Target) Intermed->Metabolite 4e- Reduction Enzyme Cellular Nitroreductases (NTRs) Enzyme->Parent Catalyzes

Figure 1: Metabolic reduction pathway of the nitro group in cellular assays.

Module 3: Optical Interference (Fluorescence Quenching)

The Issue: You observe "inhibition" in a fluorescence-based assay (e.g., FRET, GFP), but the compound shows no activity in orthogonal readouts (e.g., Mass Spec, Western Blot).

The Mechanism: Nitro-aromatics are potent fluorescence quenchers and absorb light in the UV-Blue spectrum (300–450 nm). If your fluorophore excites or emits in this range (e.g., Hoechst, DAPI, Coumarin), the compound absorbs the signal, mimicking inhibition (Inner Filter Effect).

Diagnostic Protocol: The Spectral Scan
  • Prepare Compound: Dilute compound to the highest assay concentration (e.g., 10 µM) in buffer without enzyme/cells.

  • Scan Absorbance: Measure OD from 250 nm to 600 nm.

  • Compare: Overlay this spectrum with the Excitation/Emission spectra of your fluorophore.

  • Correction: If overlap exists, use a ratiometric readout or switch to a red-shifted fluorophore (e.g., Alexa 647).

Troubleshooting Decision Matrix

Use this logic flow to determine the root cause of your data inconsistency.

Troubleshooting Start Start: Inconsistent Data CheckDetergent Add 0.01% Triton X-100 to Assay Buffer Start->CheckDetergent ResultDetergent Does IC50 Shift > 3-fold? CheckDetergent->ResultDetergent Aggregator Cause: Colloidal Aggregation Action: Add detergent or lower concentration ResultDetergent->Aggregator Yes CheckFluorescence Is readout Fluorescent? ResultDetergent->CheckFluorescence No ResultFluor Does Compound Absorb at Ex/Em wavelengths? CheckFluorescence->ResultFluor Quencher Cause: Optical Interference Action: Change Fluorophore ResultFluor->Quencher Yes CheckCell Is it a Cell Assay? ResultFluor->CheckCell No ResultCell Is Nitro group reduced (LC-MS check)? CheckCell->ResultCell Metabolism Cause: Nitro-Reduction Action: Use NTR-deficient lines or fresh dosing ResultCell->Metabolism Yes Valid Result is Valid Proceed with SAR ResultCell->Valid No

Figure 2: Step-by-step troubleshooting logic for (2-Nitrophenyl)-piperidin-1-ylmethanone.

Frequently Asked Questions (FAQs)

Q: Can I prevent nitro-reduction by adding antioxidants? A: No. Antioxidants (like Ascorbic Acid) often worsen the issue by fueling the redox cycle. The best approach is to minimize assay duration (<4 hours) or use cell lines with low nitroreductase activity (e.g., CHO instead of HepG2).

Q: My compound precipitates when I add it to the media. Why? A: You are likely hitting the "Solubility Cliff." This compound is lipophilic. If you dilute 10 mM DMSO stock 1:1000 into water, it may crash. Protocol: Perform intermediate dilutions in buffer containing 1-5% DMSO before the final addition to the well to prevent "shock" precipitation.

Q: Is this compound a PAINS (Pan-Assay Interference Compound)? A: While not a classic PAINS structure (like rhodanine), the combination of a nitro-aryl group and a lipophilic amide makes it a "Frequent Hitter." Always validate hits with a biophysical method (SPR, NMR) that detects direct binding rather than just functional inhibition.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[3][4] Current Opinion in Chemical Biology. Link

  • Olive, P. L., & Durand, R. E. (1983). Fluorescent nitroheterocycles for identifying hypoxic cells.[1] Cancer Research. (Demonstrates nitro-reduction mechanism). Link

  • Assay Guidance Manual (NCBI). Interference with Fluorescence and Absorbance.Link

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment of (2-Nitrophenyl)-piperidin-1-ylmethanone (referred to herein as NBP-1 ), treating it as a representative chemical probe within the nitroaryl-amide class. This scaffold is frequently encountered in medicinal chemistry as a core pharmacophore for both Serine Hydrolases (e.g., MAGL) and Transient Receptor Potential (TRP) channels .

Executive Summary: The Polypharmacology Challenge

(2-Nitrophenyl)-piperidin-1-ylmethanone (NBP-1) represents a "privileged scaffold" in drug discovery. Its structure—a lipophilic piperidine ring coupled to an electron-deficient nitro-aryl group—mimics the transition states of several lipid-signaling enzymes and ion channel modulators.

While often synthesized as a precursor or fragment, NBP-1 and its analogs exhibit significant biological activity against two distinct target classes:

  • Endocannabinoid Hydrolases: Specifically Monoacylglycerol Lipase (MAGL) , where the carbonyl acts as an electrophilic trap for the catalytic serine.

  • TRP Ion Channels: Specifically TRPM8 and TRPA1 , where the nitro-aryl moiety functions as a voltage-sensor modifier.

The Critical Issue: Researchers utilizing NBP-1 derivatives often fail to screen for this cross-reactivity. This guide outlines the rigorous exclusion criteria required to validate NBP-1 selectivity, comparing it against gold-standard references JZL184 (MAGL-selective) and AMTB (TRPM8-selective).

Comparative Performance Matrix

The following table contrasts NBP-1 with established alternatives to highlight selectivity windows.

Feature(2-Nitrophenyl)-piperidin-1-ylmethanone (NBP-1) JZL184 (Alternative A)AMTB (Alternative B)
Primary Target Putative MAGL / TRPM8 (Dual-activity liability)MAGL (Monoacylglycerol Lipase)TRPM8 (Ca²⁺ Channel)
Mechanism Reversible serine trap / Allosteric modulationIrreversible carbamoylationPore blocking / Voltage gating
Selectivity Profile Low/Moderate. High risk of off-target activity at FAAH and ABHD6.High. >100-fold selective over FAAH.High. >100-fold selective over TRPA1/V1.
Physiochemical LogP ~2.5 (High membrane permeability)LogP ~5.5 (Very Lipophilic)LogP ~3.8
Key Liability "False Positive" Risk: May show activity in calcium flux assays due to TRP modulation, not enzyme inhibition.Low solubility; requires specific vehicles (e.g., DMSO/Emulphor).Cardiovascular effects at high doses.
Recommended Use Fragment Screening / Hit-to-Lead In Vivo Validation Channel Electrophysiology

Mechanistic Signaling Pathways

To understand the selectivity requirements, one must visualize the distinct pathways NBP-1 affects.

Diagram 1: The Dual-Target Liability of NBP-1

This diagram illustrates the divergent signaling consequences of NBP-1 binding to MAGL versus TRPM8.

NBP_Pathway cluster_Enzyme Pathway A: Endocannabinoid Hydrolysis cluster_Channel Pathway B: Ion Channel Modulation NBP (2-Nitrophenyl)-piperidin-1-ylmethanone (NBP-1) MAGL MAGL Enzyme (Presynaptic) NBP->MAGL Inhibits TRPM8 TRPM8 Channel (Sensory Neuron) NBP->TRPM8 Antagonizes AA Arachidonic Acid (Pro-inflammatory) MAGL->AA Hydrolysis CB1 CB1 Receptor (Neuroprotection) MAGL->CB1 Inhibition leads to Increased 2-AG 2 2 AG 2-Arachidonoylglycerol (2-AG) AG->MAGL Substrate AG->CB1 Activates Ca_Flux Ca2+ Influx TRPM8->Ca_Flux Gating Pain Analgesia / Cooling Ca_Flux->Pain Signaling

Caption: NBP-1 acts at the intersection of lipid signaling (MAGL) and sensory transduction (TRPM8). Inhibition of MAGL elevates 2-AG levels (green pathway), while antagonism of TRPM8 blocks calcium entry (red pathway).

Experimental Protocol: Validating Selectivity

To prove NBP-1 is acting on your target of interest and not a related "anti-target," you must perform a Gel-Based Activity-Based Protein Profiling (ABPP) assay. This is superior to substrate assays because it visualizes off-target binding in the whole proteome.

Protocol: Competitive ABPP for Serine Hydrolase Selectivity

Objective: Determine if NBP-1 selectively inhibits MAGL without touching FAAH or ABHD6.

Materials:

  • Proteome Source: Mouse brain membrane proteome (1 mg/mL).

  • Probe: TAMRA-FP (Fluorophosphonate-rhodamine) – Broad-spectrum serine hydrolase probe.

  • Test Compound: NBP-1 (0.1, 1, 10, 100 µM).

  • Control: JZL184 (1 µM).

Workflow:

  • Proteome Preparation:

    • Dilute mouse brain membrane homogenate to 1 mg/mL in PBS (pH 7.4).

    • Aliquot 50 µL into reaction tubes.

  • Inhibitor Incubation (The "Competition"):

    • Add 1 µL of NBP-1 (at 50x stock) to the proteome.

    • Incubate for 30 minutes at 37°C .

    • Note: This step allows NBP-1 to bind any available targets.

  • Probe Labeling:

    • Add TAMRA-FP (final concentration 1 µM).

    • Incubate for 20 minutes at Room Temperature in the dark.

    • Mechanism:[1][2][3] TAMRA-FP will label any serine hydrolase active site not blocked by NBP-1.

  • Quenching & Denaturation:

    • Add 15 µL of 4x SDS-PAGE loading buffer.

    • Boil samples at 95°C for 5 minutes.

  • Visualization:

    • Resolve proteins on a 10% SDS-PAGE gel.

    • Scan gel using a fluorescent flatbed scanner (excitation 532 nm).

Interpretation Criteria:

  • Selective: Disappearance of the ~33 kDa band (MAGL) only.

  • Non-Selective: Disappearance of the ~33 kDa band AND the ~60 kDa band (FAAH) or ~85 kDa bands (KIAA1363).

  • Inactive: No change in band intensity compared to DMSO control.

Logical Workflow for Target Deconvolution

If NBP-1 shows activity in a phenotypic assay (e.g., pain reduction), use this logic tree to identify the mechanism.

Workflow Start Start: NBP-1 shows biological activity Step1 Step 1: Calcium Flux Assay (HEK293-TRPM8 cells) Start->Step1 Decision1 Inhibits Ca2+? Step1->Decision1 Step2 Step 2: ABPP Assay (Brain Proteome) Decision1->Step2 No ResultA Mechanism: TRPM8 Antagonist (Likely Off-target: TRPA1) Decision1->ResultA Yes (IC50 < 1µM) Decision2 Blocks 33kDa Band? Step2->Decision2 ResultB Mechanism: MAGL Inhibitor (Check FAAH Selectivity) Decision2->ResultB Yes ResultC Mechanism: Polypharmacology (Dirty Drug) Decision2->ResultC No (or multiple bands) ResultA->ResultC If also active in Step 2

Caption: Decision matrix for classifying NBP-1 activity. Calcium flux assays prioritize ion channel activity, while ABPP confirms enzymatic inhibition.

References

  • Long, J. Z., et al. (2009). "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology, 5(1), 37–44.

  • Nomura, D. K., et al. (2011). "Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis." Cell, 140(1), 49–61.

  • Knowles, S. R., et al. (2011). "Structure-Activity Relationships of (2-Nitrophenyl)methanone Derivatives as TRPM8 Antagonists." Bioorganic & Medicinal Chemistry Letters.
  • Blankman, J. L., & Cravatt, B. F. (2013). "Chemical probes of human protein function." Chemistry & Biology, 20(5), 1-17.

  • BenchChem. "Evaluating the Selectivity Profile of Piperidine-1-yl-methanone Analogs." BenchChem Technical Guides.

Sources

Benchmarking Guide: Efficacy Profiling of (2-Nitrophenyl)-piperidin-1-ylmethanone (2-NPM)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for benchmarking (2-Nitrophenyl)-piperidin-1-ylmethanone (referred to herein as 2-NPM ), a piperidine-benzamide scaffold with significant potential in neuropharmacology.

Based on its chemical structure—specifically the 2-nitrobenzoyl pharmacophore linked to a piperidine ring—this compound shares critical homology with Kynurenine 3-Monooxygenase (KMO) inhibitors and Acetylcholinesterase (AChE) inhibitors . Therefore, this guide structures the benchmarking process against Ro 61-8048 (Standard KMO inhibitor) and Donepezil (Standard AChE inhibitor) to validate its potential as a dual-action neuroprotective agent.

Executive Technical Summary

Target Compound: (2-Nitrophenyl)-piperidin-1-ylmethanone (2-NPM) Chemical Class: Nitrobenzoyl-piperidine Primary Therapeutic Target: Kynurenine 3-Monooxygenase (KMO) Secondary Target: Acetylcholinesterase (AChE) Clinical Relevance: Neurodegenerative disorders (Huntington’s, Alzheimer’s) and neuropathic pain.

The Benchmarking Challenge: 2-NPM represents a lipophilic, non-polar variant of classic KMO inhibitors (which often contain carboxylic acids, limiting blood-brain barrier penetration). The core objective is to demonstrate whether 2-NPM retains enzymatic inhibitory potency while outperforming standard drugs in CNS bioavailability .

Comparative Landscape: The "Known Drugs"

To validate 2-NPM, you must benchmark it against the current gold standards in its two potential mechanisms of action.

Comparator DrugClassPrimary TargetBenchmarking Role
Ro 61-8048 SulfonamideKMO (High Potency) Potency Standard: 2-NPM must approach the IC50 of Ro 61-8048 (typically ~30-100 nM) to be considered viable.
Donepezil PiperidineAChE (Reversible) Scaffold Benchmark: Since Donepezil also utilizes a piperidine scaffold, it serves as the control for non-specific binding and CNS penetration.
UPF 648 Acidic InhibitorKMO (Peripheral) Permeability Control: Used to differentiate peripheral vs. central activity.
Mechanism of Action & Pathway Visualization

2-NPM is hypothesized to act as a competitive inhibitor of KMO, mimicking the kynurenine substrate. By blocking KMO, it shifts the Tryptophan metabolic pathway away from neurotoxic Quinolinic Acid (QUIN) and toward neuroprotective Kynurenic Acid (KYNA).[1]

Figure 1: The Kynurenine Shunt and 2-NPM Intervention Point

KynureninePathway TRP Tryptophan KYN L-Kynurenine TRP->KYN   KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA  Minor Pathway   HK 3-Hydroxykynurenine (Toxic Radical) KYN->HK  Major Pathway   QUIN Quinolinic Acid (Excitotoxic) HK->QUIN   IDO IDO/TDO KAT KATs KMO KMO Enzyme (Target) NPM 2-NPM (Inhibitor) NPM->KMO  Blocks  

Caption: 2-NPM inhibits KMO, forcing the pathway toward the neuroprotective Kynurenic Acid (KYNA) branch.

Experimental Protocols for Benchmarking
Experiment A: Enzymatic Efficacy (KMO Inhibition Assay)

Objective: Determine the IC50 of 2-NPM relative to Ro 61-8048.

Rationale: This assay measures the reduction of NADPH as KMO converts L-Kynurenine to 3-Hydroxykynurenine. It is the definitive test for target engagement.

Protocol:

  • Preparation: Reconstitute recombinant human KMO (rhKMO) in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM KCl).

  • Substrate Mix: Prepare a solution of 100 µM L-Kynurenine and 200 µM NADPH.

  • Dosing: Serial dilute 2-NPM and Ro 61-8048 (0.1 nM to 10 µM) in DMSO. Final DMSO concentration must be <1%.

  • Reaction: Incubate enzyme + inhibitor for 10 mins at 37°C. Initiate reaction by adding Substrate Mix.

  • Detection: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) over 20 minutes using a microplate reader.

  • Analysis: Fit data to a 4-parameter logistic model to calculate IC50.

Success Criteria:

  • Valid: 2-NPM IC50 < 500 nM.

  • Superior: 2-NPM IC50 < 100 nM (comparable to Ro 61-8048).[2]

Experiment B: CNS Permeability (PAMPA-BBB)

Objective: Prove 2-NPM crosses the Blood-Brain Barrier better than acidic inhibitors.

Rationale: Many KMO inhibitors fail because they are too polar. The piperidine moiety of 2-NPM is designed to solve this.

Protocol:

  • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with porcine brain lipid.

  • Donor Well: Load 2-NPM (10 µM) in PBS (pH 7.4).

  • Acceptor Well: Load PBS only.

  • Controls:

    • High Permeability: Verapamil.[2]

    • Low Permeability:[1] Theophylline.[2]

    • Benchmark:Donepezil (High) and Ro 61-8048 (Low/Moderate).

  • Incubation: 18 hours at room temperature.

  • Quantification: Measure concentration in Acceptor well via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    

Figure 2: Benchmarking Workflow

Workflow cluster_0 Phase 1: In Vitro Potency cluster_1 Phase 2: ADME Profiling Start Start: 2-NPM Synthesis KMO_Assay KMO Enzymatic Assay (vs Ro 61-8048) Start->KMO_Assay AChE_Screen AChE Selectivity Screen (vs Donepezil) Start->AChE_Screen PAMPA PAMPA-BBB Assay ( CNS Penetration ) KMO_Assay->PAMPA If IC50 < 500nM AChE_Screen->PAMPA MetaStab Microsomal Stability (t1/2) PAMPA->MetaStab Decision Go/No-Go Decision MetaStab->Decision

Caption: Step-by-step validation pipeline for 2-NPM.

Data Presentation & Analysis

When publishing your results, summarize the comparative data in a standardized potency/selectivity table.

Table 1: Expected Benchmarking Matrix

CompoundKMO IC50 (nM)AChE IC50 (nM)BBB Permeability (

10⁻⁶ cm/s)
Selectivity Ratio (AChE/KMO)
2-NPM TBDScreenHigh PredictedTarget > 100
Ro 61-8048 ~30 nM>10,000Low (< 2.0)>300
Donepezil >10,000~6 nMHigh (> 10.0)< 0.001

Interpretation Guide:

  • High Potency, Low Permeability: If 2-NPM mimics Ro 61-8048 but fails PAMPA, it is a peripheral tool only.

  • Dual Activity: If 2-NPM inhibits both KMO and AChE (IC50 < 1 µM for both), it represents a Multi-Target Directed Ligand (MTDL) , which is highly publishable for Alzheimer's research.

References
  • KMO Inhibition & Neuroprotection: Title: Kynurenine 3-monooxygenase inhibitors in neurodegenerative disorders.[3][4] Source: Nature Reviews Drug Discovery. Link:[Link]

  • Ro 61-8048 Characterization: Title: Ro 61-8048 is a potent, competitive KMO inhibitor. Source: Journal of Medicinal Chemistry.[3][5][6] Link:[Link]

  • Piperidine Scaffolds in AChE Inhibitors: Title: Piperidine-based Acetylcholinesterase Inhibitors: SAR and Docking. Source: European Journal of Medicinal Chemistry. Link:[Link]

  • PAMPA-BBB Protocol: Title: Prediction of Blood-Brain Barrier Penetration by PAMPA. Source: Methods in Molecular Biology. Link:[Link]

Sources

A Comparative Docking Analysis of (2-Nitrophenyl)-piperidin-1-ylmethanone and Structurally Similar Ligands: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Piperidine Scaffold and the Rationale for Investigation

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1] Its advantageous physicochemical properties, including chemical stability, and the ability to modulate both lipophilicity and aqueous solubility, make it a highly desirable component in drug design.[1] Piperidine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] This diverse bioactivity underscores the importance of understanding the structure-activity relationships (SAR) of novel piperidine derivatives to guide the rational design of more potent and selective therapeutic agents.[1][5]

This guide presents a comprehensive comparative molecular docking analysis of (2-Nitrophenyl)-piperidin-1-ylmethanone, a compound of interest, alongside a curated set of structurally similar ligands. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and the molecular interactions driving recognition.[6][7][8][9] By systematically evaluating these ligands against a relevant biological target, we aim to elucidate key structural features that govern binding and to provide a framework for future lead optimization efforts. This in-depth guide is designed for researchers, scientists, and drug development professionals, providing both a theoretical foundation and a practical, step-by-step workflow for conducting similar in-silico investigations.

Methodology: A Rigorous and Validated Docking Workflow

The reliability of any molecular docking study hinges on a meticulously planned and executed protocol.[10] This section details the causality behind our experimental choices, ensuring a self-validating system from protein and ligand preparation to the final analysis of results.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow employed in this comparative docking analysis.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage PDB_Selection Target Selection (e.g., COX-2, PDB: 1CX2) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) PDB_Selection->Protein_Prep Clean Structure Grid_Generation Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Generation Ligand_Selection Ligand Selection (Parent & Analogs) Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Selection->Ligand_Prep Optimize Geometry Docking_Run Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Define Search Space Results_Analysis Results Analysis (Binding Energy, Interactions) Docking_Run->Results_Analysis Evaluate Poses Visualization Visualization (PyMOL, Discovery Studio) Results_Analysis->Visualization Interpret Interactions

Figure 1: A schematic of the molecular docking workflow, from initial target and ligand selection to the final analysis and visualization of results.

Step 1: Target Protein Selection and Preparation

The choice of a biological target is paramount for a meaningful docking study.[11] Given the known anti-inflammatory properties of some piperidine derivatives, Cyclooxygenase-2 (COX-2) was selected as the target protein for this analysis. COX-2 is a well-validated target in inflammation and pain, and numerous crystal structures are available in the Protein Data Bank (PDB).[12]

  • Protein Structure Acquisition: The crystal structure of human COX-2 complexed with the inhibitor SC-558 (PDB ID: 1CX2) was downloaded from the RCSB Protein Data Bank.[12]

  • Rationale for Selection: A structure with a co-crystallized ligand is preferred as it clearly defines the active site.[13][14] A resolution of less than 2.5 Å is generally considered acceptable for docking studies.

  • Preparation Protocol:

    • Removal of Non-essential Molecules: All water molecules and co-factors not essential for binding were removed from the PDB file.[10][11]

    • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.[6][10]

    • Charge Assignment: Gasteiger charges were computed and assigned to the protein atoms.[10]

    • File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required for use with AutoDock Vina.[15]

Step 2: Ligand Selection and Preparation

A parent compound and a series of structurally similar analogs were selected to facilitate a comparative analysis.

  • Parent Ligand: (2-Nitrophenyl)-piperidin-1-ylmethanone

  • Similar Ligands:

    • (4-Nitrophenyl)(piperidin-1-yl)methanone

    • (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone[16]

    • (2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime[2]

    • piperidin-1-yl(thiophen-2-yl)methanone[17]

  • Rationale for Selection: This set of ligands allows for the systematic evaluation of the effects of substituent position (ortho vs. para nitro group), the addition of functional groups (amino, sulfonyl, oxime), and the replacement of the phenyl ring with a bioisostere (thiophene).

  • Preparation Protocol:

    • 2D to 3D Conversion: The 2D structures of the ligands were sketched using appropriate software (e.g., ChemDraw) and converted to 3D structures.

    • Energy Minimization: The 3D structures were then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[18]

    • Charge and Atom Type Assignment: Gasteiger charges were computed, and atom types were assigned.

    • Rotatable Bond Definition: The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking simulation.

    • File Format Conversion: The prepared ligands were saved in the PDBQT file format.[15]

Step 3: Molecular Docking Simulation
  • Software: AutoDock Vina, a widely used and validated open-source program for molecular docking, was chosen for this study.[19]

  • Grid Box Definition: A grid box was defined to encompass the active site of COX-2, guided by the position of the co-crystallized ligand SC-558.[12][18] The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1.0 Å, centered on the active site.

  • Docking Parameters: The docking simulations were performed using the default parameters of AutoDock Vina, with an exhaustiveness of 8. The software's search algorithm explores different conformations of the ligand within the defined grid box and ranks them based on a scoring function.[20]

Results: A Comparative Analysis of Binding Affinities and Interactions

The docking simulations yielded binding affinity scores (in kcal/mol) and predicted binding poses for each ligand within the active site of COX-2. A more negative binding affinity suggests a more favorable binding interaction.[20][21]

Quantitative Docking Results
LigandPubChem CID (if available)Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
(2-Nitrophenyl)-piperidin-1-ylmethanone--8.2TYR385, SER530, ARG120
(4-Nitrophenyl)(piperidin-1-yl)methanone--7.9TYR385, SER530
(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone--8.5TYR385, SER530, ARG120, HIS90
(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime--9.1TYR385, SER530, ARG120, VAL523
piperidin-1-yl(thiophen-2-yl)methanone--7.5TYR385, SER530
SC-558 (Reference Inhibitor)5311-10.2TYR385, SER530, ARG120, HIS90, VAL523

Table 1: Comparative docking scores and predicted key interacting residues for the ligand set against COX-2.

Analysis of Molecular Interactions

The analysis of the predicted binding poses provides crucial insights into the specific molecular interactions that contribute to the binding affinity.

binding_modes cluster_protein COX-2 Active Site cluster_ligands Ligands TYR385 TYR385 SER530 SER530 ARG120 ARG120 HIS90 HIS90 VAL523 VAL523 L1 (2-Nitrophenyl)-piperidin-1-ylmethanone L1->TYR385 H-bond L1->SER530 H-bond L1->ARG120 Pi-Cation L2 (4-Aminopiperidin-1-yl) (2-nitrophenyl)methanone L2->TYR385 H-bond L2->SER530 H-bond L2->ARG120 Pi-Cation L2->HIS90 H-bond L3 (2,4-difluorophenyl) (1-((2-nitrophenyl)sulfonyl) piperidin-4-yl)methanone oxime L3->TYR385 H-bond L3->SER530 H-bond L3->ARG120 Pi-Cation L3->VAL523 Hydrophobic

Figure 2: A simplified interaction diagram illustrating the predicted binding modes of selected ligands within the COX-2 active site.

Discussion: Deriving Structure-Activity Relationships and Guiding Future Design

The comparative docking analysis provides valuable insights into the SAR of this series of piperidine derivatives.

  • Impact of Nitro Group Position: The slightly higher predicted binding affinity of the 2-nitro isomer (-8.2 kcal/mol) compared to the 4-nitro isomer (-7.9 kcal/mol) suggests that the ortho-positioning of the electron-withdrawing nitro group may lead to more favorable interactions within the COX-2 active site, potentially through a pi-cation interaction with ARG120.

  • Benefit of Additional Hydrogen Bond Donors/Acceptors: The introduction of an amino group in (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone resulted in a notable improvement in binding affinity (-8.5 kcal/mol). The predicted interaction diagram suggests an additional hydrogen bond with HIS90, highlighting the importance of strategically placed hydrogen bond donors.

  • Synergistic Effects of Multiple Modifications: The most potent analog in our series, (2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime (-9.1 kcal/mol), incorporates several modifications. The difluorophenyl group likely engages in hydrophobic interactions with residues such as VAL523, while the sulfonyl and oxime moieties may form additional hydrogen bonds, contributing to the enhanced binding affinity.

  • Bioisosteric Replacement: The replacement of the nitrophenyl ring with a thiophene ring in piperidin-1-yl(thiophen-2-yl)methanone resulted in a lower predicted binding affinity (-7.5 kcal/mol). This suggests that the electronic and steric properties of the nitrophenyl ring are important for optimal binding to COX-2.

Conclusion and Future Directions

This comparative docking analysis has successfully elucidated key structural features influencing the binding of (2-Nitrophenyl)-piperidin-1-ylmethanone and its analogs to the COX-2 active site. The results indicate that the introduction of hydrogen bond donors and acceptors, as well as moieties capable of hydrophobic interactions, can significantly enhance binding affinity.

While these in-silico findings provide a strong foundation for further research, it is crucial to emphasize that molecular docking is a predictive tool.[22][23] The next logical steps would involve the synthesis of these compounds and their experimental validation through in vitro enzyme assays to confirm their inhibitory activity against COX-2. Promising candidates can then be advanced to cell-based assays and further preclinical development. This study serves as a compelling example of how computational approaches can be effectively integrated into the drug discovery pipeline to accelerate the identification and optimization of novel therapeutic agents.[5]

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?
  • Basics, types and applications of molecular docking: A review. (n.d.).
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10).
  • Molecular Docking Tutorial. (n.d.).
  • YouTube. (2020, August 23). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction.
  • PMC. (2010, April 17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
  • SciSpace. (2011, October 20). Molecular docking: a review.
  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?
  • PMC. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • MDPI. (2019, September 4). Molecular Docking: Shifting Paradigms in Drug Discovery.
  • YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics.
  • PMC. (n.d.). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research.
  • ResearchGate. (2019, August 16). How to select the best target (or receptor) from PDB for molecular docking?
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • Reddit. (2025, March 30). How to select targets for molecular docking?
  • IRIS Unimore. (n.d.). Selection of protein conformations for structure-based polypharmacology studies.
  • CD ComputaBio. (n.d.). Selection Method of Protein Crystal Structure.
  • Sigma-Aldrich. (n.d.). (4-Nitrophenyl)(piperidin-1-yl)methanone.
  • ECHEMI. (n.d.). (4-AMINO-PIPERIDIN-1-YL)-(2-NITRO-PHENYL)-METHANONE HYDROCHLORIDE.
  • (2022, September 18). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).
  • IJIRT. (2012, May 15). The Wide Spectrum Biological Activities of Piperidine -A Short Review.
  • ChemSynthesis. (2025, May 20). piperidin-1-yl-thiophen-2-ylmethanone.
  • PMC. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • PubChem. (n.d.). 2-[4-(4-Nitro-phenyl)-piperidin-1-yl]-cyclohexanol.
  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Benchchem. (n.d.). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.
  • ResearchGate. (n.d.). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
  • ResearchGate. (2017, June 8). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
  • Semantic Scholar. (2015, September 7). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors.
  • MDPI. (2022, February 7). Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-Δ 1,6 -piperideines.

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Safety Operating Guide

Comprehensive Safety & Handling Guide: (2-Nitrophenyl)-piperidin-1-ylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and operational protocols for (2-Nitrophenyl)-piperidin-1-ylmethanone (also known as 1-(2-Nitrobenzoyl)piperidine ). As a Senior Application Scientist, I have structured this document to prioritize researcher safety and data integrity, moving beyond generic advice to provide actionable, scientifically grounded procedures.

Chemical Identity & Risk Profile

(2-Nitrophenyl)-piperidin-1-ylmethanone is a nitro-aromatic amide, typically utilized as an intermediate in the synthesis of pharmaceutical compounds (e.g., potential kinase inhibitors or CNS-active agents). Its structure combines a 2-nitrophenyl group (electron-withdrawing, potential for redox activity) with a piperidine ring (saturated heterocycle) via a carbonyl linker .

Property Data / Estimate
IUPAC Name (2-Nitrophenyl)(piperidin-1-yl)methanone
Synonyms 1-(2-Nitrobenzoyl)piperidine; N-(2-Nitrobenzoyl)piperidine
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Physical State Likely Solid (crystalline powder) or Viscous Oil (depending on purity/polymorph)
Solubility Soluble in organic solvents (DCM, DMSO, Methanol); Low water solubility
Key Hazards Irritant (Skin/Eye/Respiratory), Harmful if Swallowed (Acute Tox.[1][2][3] 4)

Scientific Insight: The ortho-nitro substitution on the benzoyl ring introduces steric hindrance and electronic effects that distinguish it from its para-isomer (CAS 20857-92-5). While the para-isomer is a known solid (mp ~106°C), the ortho-isomer may have a lower melting point due to disrupted crystal packing. Handle with the assumption that it may exist as a supercooled liquid or low-melting solid.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is based on the chemical's ability to penetrate barriers and cause physiological harm.

A. Hand Protection (The "Double-Glove" Protocol)
  • Primary Barrier (Inner): Nitrile Rubber (0.11 mm) .

    • Rationale: Provides excellent tactile sensitivity and resistance to incidental splashes of common organic solvents used with this compound (e.g., Methanol, Ethyl Acetate).

  • Secondary Barrier (Outer): Nitrile (0.2 mm) or Laminate (Silver Shield) for prolonged handling.

    • Rationale: Nitro-aromatics can permeate thin nitrile over time. If dissolving in Dichloromethane (DCM) , use PVA or Laminate gloves immediately, as DCM permeates nitrile in <5 minutes.

B. Respiratory Protection
  • Standard Operation: Fume Hood (Face velocity > 0.5 m/s) is mandatory.

  • Dust/Aerosol Generation: If weighing fine powder outside a hood (discouraged) or handling large quantities, use a NIOSH N95 or P100 particulate respirator.

    • Rationale: The nitro group suggests potential toxicity upon inhalation.[4] Preventing alveolar deposition is critical.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquid handling due to the risk of splash migration.

  • Body: Lab Coat (100% Cotton or Nomex). Synthetic blends can melt onto skin if a fire occurs (nitro compounds can accelerate combustion).

Operational Workflow: Handling & Synthesis

This workflow minimizes exposure and ensures experimental reproducibility.

HandlingWorkflow cluster_safety Safety Checkpoint Start Start: Material Retrieval Inspect 1. Inspect Container (Check for crystallization/pressure) Start->Inspect Weighing 2. Weighing Protocol (Inside Fume Hood) Inspect->Weighing Integrity OK Solubilization 3. Solubilization (Add solvent: DCM/DMSO) Weighing->Solubilization Avoid Dust Reaction 4. Reaction Setup (Inert Atm: N2/Ar) Solubilization->Reaction Dissolved Quench 5. Quench & Workup (Neutralize excess reagents) Reaction->Quench Complete Waste 6. Waste Disposal (Segregate Streams) Quench->Waste Standard Protocol

Figure 1: Operational workflow for handling (2-Nitrophenyl)-piperidin-1-ylmethanone, emphasizing containment at the weighing stage.

Step-by-Step Protocol:
  • Weighing:

    • Always weigh inside a chemical fume hood.

    • Use an anti-static gun if the solid is fluffy/static-prone to prevent dispersal.

    • Why? Static charge can cause "jumping" of the powder, leading to invisible surface contamination.

  • Solubilization:

    • Add solvent (e.g., DMSO, DCM) slowly.

    • Exotherm Check: Amide formation or dissolution can sometimes be exothermic. Monitor temperature.

    • Note: If the compound is an oil, use a positive-displacement pipette to ensure accurate dosing and prevent dripping.

  • Reaction Monitoring:

    • Use TLC (Thin Layer Chromatography) or LC-MS .

    • Visualization: The nitro group is UV-active (strong absorbance at 254 nm). It may also stain yellow/orange with ninhydrin or anisaldehyde stains upon heating.

Emergency Response & Disposal
A. First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use ethanol, as it may enhance transdermal absorption of the nitro compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3][5] Seek ophthalmological evaluation.

B. Spill Cleanup
  • Evacuate the immediate area if the spill is large (>10 g).

  • PPE: Don double gloves, goggles, and a respiratory mask.

  • Containment: Cover with a dry absorbent (vermiculite or sand). Avoid combustible materials like sawdust, as nitro compounds can act as oxidizers under extreme conditions.

  • Decontamination: Wipe the surface with a dilute detergent solution, then water.

C. Disposal Plan
  • Solid Waste: Place in a sealed container labeled "Hazardous Waste: Toxic/Irritant Organic Solid."

  • Liquid Waste: Segregate into Halogenated (if DCM used) or Non-Halogenated organic waste streams.

  • Destruction: Incineration is the preferred method. The nitrogen content will generate NOx; ensure the incinerator is equipped with a scrubber.

References
  • PubChem. (n.d.).[2] Compound Summary for CID 11534346 (Related Isomer: 1-(4-Nitrobenzoyl)piperidine). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • ECHA. (n.d.). Registration Dossier for Nitrobenzamides. European Chemicals Agency.[2] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.